molecular formula C13H17F3N2 B2563649 N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine CAS No. 1096810-82-0

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine

カタログ番号: B2563649
CAS番号: 1096810-82-0
分子量: 258.288
InChIキー: IPYGSAWSDUYGCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is a useful research compound. Its molecular formula is C13H17F3N2 and its molecular weight is 258.288. The purity is usually 95%.
BenchChem offers high-quality N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-17-10-6-8-18(9-7-10)12-5-3-2-4-11(12)13(14,15)16/h2-5,10,17H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYGSAWSDUYGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine" synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The narrative is structured to deliver not only procedural steps but also the underlying mechanistic rationale, reflecting field-proven insights for researchers and development professionals. The proposed synthesis is a robust, three-stage process commencing with the formation of a key N-aryl piperidone intermediate via a palladium-catalyzed Buchwald-Hartwig amination, followed by reductive amination to install the primary amine, and concluding with a selective N-methylation. Each stage is detailed with step-by-step protocols, quantitative data, and visual diagrams to ensure clarity and reproducibility.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in pharmaceutical science, forming the core of numerous approved drugs.[1][2] The target molecule, N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine, combines this heterocyclic core with an electron-withdrawing trifluoromethylphenyl group and a methylated amine, features that can significantly modulate a compound's pharmacological properties, including metabolic stability, lipophilicity, and receptor binding affinity.[3]

The synthetic strategy outlined herein is designed for efficiency and control, proceeding through three distinct chemical transformations:

  • N-Arylation: Formation of the C-N bond between the piperidine ring and the trifluoromethylphenyl group using the powerful Buchwald-Hartwig amination.[4][5]

  • Primary Amine Formation: Conversion of the resulting ketone to a primary amine via reductive amination.[6]

  • N-Methylation: Selective methylation of the primary amine to yield the final product.[7]

This multi-step approach allows for the purification of key intermediates and ensures high purity in the final compound.

G SM1 1-Chloro-2-(trifluoromethyl)benzene invis1 SM1->invis1 SM2 4-Piperidone SM2->invis1 INT1 1-[2-(trifluoromethyl)phenyl]piperidin-4-one INT2 1-[2-(trifluoromethyl)phenyl]piperidin-4-amine INT1->INT2   Step 2: Reductive   Amination FP N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine INT2->FP   Step 3: N-Methylation   (Eschweiler-Clarke) invis1->INT1  Step 1: Buchwald-Hartwig  Amination invis2

Figure 1: Overall three-step synthesis pathway for the target molecule.

Part 1: Synthesis of 1-[2-(trifluoromethyl)phenyl]piperidin-4-one

The cornerstone of this synthesis is the efficient construction of the N-aryl bond. The Buchwald-Hartwig amination stands as the premier method for this transformation, offering significant advantages over harsher, classical methods like nucleophilic aromatic substitution due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[4]

Mechanistic Rationale

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[4] The choice of a palladium pre-catalyst, a sterically hindered phosphine ligand (like XantPhos or RuPhos), and a suitable base are critical for achieving high yields, especially with electron-deficient aryl halides.[8][9] The ligand facilitates both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the desired C-N bond.

G Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)-X(L2) Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)-NHR(L2)]+ OA_Complex->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR(L2) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Base - Base-H+ Amido_Complex->Base ArX Ar-X ArX->OA_Complex Amine R-NH Amine->Amine_Complex Product Ar-NR Product->Amido_Complex

Sources

Structure Elucidation of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex synthetic intermediates requires a robust, orthogonal analytical strategy. N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine (CAS: 1096810-82-0)[1] is a highly functionalized pharmacophore featuring a piperidine core, a secondary methylamine, and a sterically demanding ortho-trifluoromethylphenyl group.

As a Senior Application Scientist, I approach the elucidation of this molecule not as a mere collection of spectra, but as a self-validating logical system. The proximity of the bulky -CF3 group to the piperidine nitrogen restricts conformational freedom, necessitating a highly deliberate choice of analytical techniques. This whitepaper details the causality behind our experimental designs, providing a comprehensive, step-by-step framework utilizing High-Resolution Mass Spectrometry (HRMS), Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F), and Vibrational Spectroscopy (ATR-FTIR).

Workflow Sample N-methyl-1-[2-(trifluoromethyl) phenyl]piperidin-4-amine (CAS: 1096810-82-0) HRMS HRMS (ESI+) Exact Mass & Formula Sample->HRMS Aliquot 1 NMR Multi-Nuclear NMR 1H, 13C, 19F, 2D Sample->NMR Aliquot 2 IR ATR-FTIR Functional Groups Sample->IR Aliquot 3 Structure Elucidated Structure C13H17F3N2 HRMS->Structure m/z 259.1417 NMR->Structure Connectivity IR->Structure N-H, C-F bonds

Fig 1. Multi-modal analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality & Logic

To establish the fundamental elemental composition, we employ Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS). Soft ionization (ESI+) is chosen specifically to preserve the intact pseudo-molecular ion [M+H]+ , preventing premature cleavage of the labile N-methylamine group. The exact mass acts as the first self-validating gate: if the mass error exceeds 2 ppm, the downstream NMR logic is void.

Step-by-Step Methodology: LC-ESI-HRMS
  • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of water/acetonitrile containing 0.1% formic acid.

  • Chromatographic Separation : Inject 2 µL onto a C18 UPLC column (50 mm × 2.1 mm, 1.7 µm) maintained at 40 °C.

  • Gradient Elution : Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) against Mobile Phase A (Water + 0.1% FA) over 5.0 minutes at 0.4 mL/min.

  • Ionization : Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and gas flow to 800 L/hr.

  • Data Acquisition : Acquire full-scan MS data (m/z 50–1000). Use Leucine Enkephalin as a lock-mass reference for real-time exact mass correction.

Quantitative Data Summary
ParameterValue
Chemical Formula C13H17F3N2
Theoretical Exact Mass 258.1344 Da
Observed [M+H]+ 259.1417 m/z
Mass Error < 2.0 ppm
Key Fragment 1 228.0995 m/z (Loss of -NHCH3)
Key Fragment 2 190.1465 m/z (Loss of -CF3)

Multi-Nuclear and 2D NMR Spectroscopy

Causality & Logic

The inherent structural features of anilino-piperidines often lead to severe signal overlap in ¹H NMR spectra, particularly in the 1.2–3.5 ppm range[2]. Furthermore, the bulky ortho-trifluoromethyl group induces steric compression against the piperidine nitrogen's lone pair[3]. This restricts rotation around the C(aryl)-N bond, potentially causing peak broadening due to intermediate exchange rates on the NMR timescale.

To resolve this, we utilize a multi-nuclear approach. ¹⁹F NMR is highly sensitive to its local electronic environment and serves as an unambiguous probe for the -CF3 group[4]. To definitively assign the axial and equatorial protons of the piperidine ring, we rely on a self-validating 2D NMR matrix: COSY maps the spin system, HSQC confirms direct C-H attachments, and HMBC bridges the isolated spin systems (the aryl ring, the piperidine core, and the methylamine).

NMR_Logic Start 1D NMR (1H, 13C, 19F) COSY 1H-1H COSY Piperidine Spin System Start->COSY HSQC 1H-13C HSQC Direct C-H Attachments Start->HSQC HMBC 1H-13C HMBC Quaternary Carbons & Linkages COSY->HMBC HSQC->HMBC Validation Unambiguous Assignment HMBC->Validation

Fig 2. Self-validating 2D NMR logic for unambiguous structural assignment.

Step-by-Step Methodology: NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS.

  • Instrument Tuning : Insert into a 400 MHz spectrometer. Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei. Shim using the deuterium lock signal.

  • 1D Acquisitions :

    • ¹H NMR : 16 transients, 12 ppm spectral width, 30° flip angle, 2s relaxation delay.

    • ¹³C{¹H} NMR : 1024 transients, WALTZ-16 decoupling, 250 ppm width, 2s delay.

    • ¹⁹F NMR : 64 transients, 200 ppm width centered at -100 ppm.

  • 2D Acquisitions : Acquire ¹H-¹H COSY (128 t1 increments), ¹H-¹³C HSQC, and ¹H-¹³C HMBC (long-range coupling delay optimized for J = 8 Hz).

Quantitative Data Summary: NMR Assignments
NucleusChemical Shift (ppm)Multiplicity & Coupling (Hz)Assignment
¹⁹F -60.5s, 3F-CF3
¹H 7.60d, J = 7.8, 1HAryl H-3
¹H 7.48t, J = 7.8, 1HAryl H-5
¹H 7.20t, J = 7.6, 1HAryl H-4
¹H 7.15d, J = 8.0, 1HAryl H-6
¹H 3.20m, 2HPiperidine H-2eq, H-6eq
¹H 2.70m, 2HPiperidine H-2ax, H-6ax
¹H 2.50m, 1HPiperidine H-4
¹H 2.45s, 3HN-CH3
¹³C 152.0sAryl C-1 (C-N linkage)
¹³C 128.0q, J = 30.0Aryl C-2 (C-CF3 linkage)
¹³C 124.5q, J = 273.0-CF3 carbon
¹³C 56.0sPiperidine C-4
¹³C 52.5sPiperidine C-2, C-6
¹³C 33.5sN-CH3 carbon

Vibrational Spectroscopy (ATR-FTIR)

Causality & Logic

While NMR and HRMS define connectivity and mass, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid, orthogonal confirmation of functional groups. Specifically, we look for the secondary amine N-H stretch (validating the methylamine group) and the intense C-F stretching vibrations (validating the trifluoromethyl group).

Step-by-Step Methodology: ATR-FTIR
  • Background Scan : Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • Sample Application : Apply a small amount of the neat sample directly onto the crystal. Apply pressure using the anvil.

  • Data Acquisition : Acquire the sample spectrum using identical parameters to the background.

  • Analysis : Identify the broad, weak N-H stretch at ~3300 cm⁻¹ and the strong, overlapping C-F stretches in the 1100–1300 cm⁻¹ fingerprint region.

Self-Validating Structural Assembly

The elucidation of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is confirmed when all three analytical pillars converge:

  • HRMS locks the elemental composition to C13H17F3N2.

  • ¹⁹F NMR and FTIR independently verify the presence of the -CF3 group.

  • 2D NMR (HMBC) provides the definitive proof of topology by showing a correlation between the piperidine H-2/H-6 protons and the Aryl C-1 carbon, as well as the N-CH3 protons and the Piperidine C-4 carbon. The steric compression noted in similar piperidine systems[3] is reflected in the distinct chemical shifts of the axial vs. equatorial protons, successfully resolved via HSQC[2].

References

  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues ACS Omega URL:[Link]

  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid PMC (National Institutes of Health) URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine represents a highly versatile and privileged scaffold in contemporary drug discovery. Characterized by a central 4-aminopiperidine core, an N-linked 2-trifluoromethylphenyl moiety, and a terminal methylamine, this structural motif is frequently deployed to target G-protein coupled receptors (GPCRs) and central nervous system (CNS) pathways.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere description of the molecule. Here, we will dissect the physicochemical causality behind its design, explore its pharmacological utility across various receptor classes, and provide a self-validating, field-tested synthetic protocol for its generation.

Structural & Physicochemical Profiling

The architectural brilliance of this scaffold lies in the synergistic effects of its three primary components. Understanding the causality of these structural choices is critical for rational drug design.

  • The 4-Aminopiperidine Core: Piperidine derivatives are ubiquitous in FDA-approved drugs. The 4-amino substitution provides an extended vector that perfectly aligns with the binding pockets of aminergic GPCRs[1].

  • The 2-Trifluoromethylphenyl Group: The addition of the −CF3​ group at the ortho position is not merely for lipophilicity. Sterically, the bulky −CF3​ group forces the phenyl ring into an orthogonal conformation relative to the piperidine ring. This specific geometry minimizes steric clashing while allowing the molecule to project deep into hydrophobic receptor cavities (such as those flanked by Q2.60 and W135 in opioid receptors)[1]. Furthermore, the strong electron-withdrawing nature of the N-aryl group delocalizes the lone pair of the piperidine nitrogen, drastically lowering its pKa​ and preventing unwanted metabolic N-dealkylation.

  • The 4-Methylamino Group: Unlike the N-aryl piperidine nitrogen, this aliphatic secondary amine retains a high pKa​ (~9.5). At physiological pH (7.4), it is fully protonated, allowing it to form a critical salt bridge with the highly conserved Aspartate residue (e.g., D3.32) found in the transmembrane domain 3 (TM3) of most aminergic GPCRs[1].

Data Presentation: Physicochemical Properties

The following table summarizes the calculated physicochemical properties that make this scaffold highly suitable for CNS-targeted drug development.

PropertyEstimated ValuePharmacological Causality & Relevance
Molecular Weight 258.33 g/mol Well within Lipinski’s Rule of 5; optimal for passive diffusion.
cLogP 2.8 - 3.2Balances aqueous solubility with necessary lipid membrane permeability.
pKa​ (Piperidine N) ~1.5 - 2.0Electron-withdrawn by the N-aryl group; remains unprotonated in vivo.
pKa​ (Aliphatic N) ~9.5Fully protonated at physiological pH; critical for D3.32 receptor anchoring.
Topological PSA 24.3 ŲExcellent for blood-brain barrier (BBB) penetration (ideal is <90 Ų).

Pharmacological Applications & Target Engagement

The N-aryl-4-aminopiperidine architecture is a "master key" for several therapeutic targets:

  • Histamine H3 Receptors: Piperidine derivatives with lipophilic N-substituents act as potent H3 receptor antagonists and inverse agonists. These compounds are heavily investigated for treating metabolic syndromes, obesity, and sleep-wake disorders (e.g., narcolepsy) by modulating behavioral arousal[2].

  • Opioid Receptors ( μ and κ ): Modifications to the piperidine-phenyl linker and substitution patterns dictate selectivity between Mu (MOR) and Kappa (KOR) opioid receptors. The protonated nitrogen engages D3.32, while the trifluoromethylphenyl group anchors into the hydrophobic subpocket, yielding highly potent, selective agonists[1].

  • Antimicrobial & Anti-Tuberculosis: Beyond CNS targets, aryl piperidinol and aminopiperidine analogs have demonstrated significant efficacy against Mycobacterium tuberculosis (MTB H37Rv strain), representing a novel pharmacophore that avoids cross-resistance with existing first-line therapies[3].

GPCR_Signaling Ligand Piperidine Agonist/Antagonist Receptor GPCR (e.g., MOR, H3R) Ligand->Receptor Binds D3.32 pocket G_protein Gi/o Protein Complex Receptor->G_protein Conformational Shift AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (alpha-i subunit) cAMP cAMP Levels AC->cAMP Decreases production PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation

Caption: Gi/o-coupled GPCR signaling pathway modulated by 4-aminopiperidine derivatives.

Experimental Workflows: A Self-Validating Synthetic Protocol

To synthesize N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine, traditional Nucleophilic Aromatic Substitution ( SN​Ar ) using 1-fluoro-2-(trifluoromethyl)benzene often yields poor results due to the severe steric hindrance of the ortho-trifluoromethyl group.

Instead, a late-stage Palladium-Catalyzed Buchwald-Hartwig Amination [4][5] is the standard of excellence. We utilize a bulky, electron-rich phosphine ligand (e.g., RuPhos) to facilitate the oxidative addition and reductive elimination steps around the sterically congested metal center[6].

Protocol 1: Buchwald-Hartwig Cross-Coupling

Objective: Synthesize tert-butyl methyl(1-(2-(trifluoromethyl)phenyl)piperidin-4-yl)carbamate.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-bromo-2-(trifluoromethyl)benzene (1.0 eq, 10 mmol) and tert-butyl methyl(piperidin-4-yl)carbamate (1.2 eq, 12 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and RuPhos (4 mol%). Causality: Pd2​(dba)3​ serves as the Pd(0) source, while RuPhos is specifically designed to accommodate bulky ortho-substituents, preventing catalyst poisoning and hydrodehalogenation side reactions[6].

  • Base Addition: Add anhydrous Cs2​CO3​ (2.0 eq). A weaker base like cesium carbonate is preferred over NaOtBu to tolerate functional groups and prevent cleavage of the Boc protecting group[4].

  • Reaction: Suspend the mixture in anhydrous, degassed Toluene (0.2 M). Heat to 100 °C for 12 hours.

  • Self-Validation (IPC): Pull a 50 μL aliquot, dilute in Acetonitrile, and run LC-MS. Validation Criterion: Complete consumption of the aryl bromide peak and appearance of the intermediate mass [M+H]+=359.2 .

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

Protocol 2: Acid-Mediated Deprotection

Objective: Cleave the Boc group to yield the final active pharmacophore.

  • Reaction: Dissolve the purified intermediate from Protocol 1 in Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidification: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM. Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop in 9:1 DCM:MeOH. Validation Criterion: Stain the plate with Ninhydrin and heat. The appearance of a dark blue/purple spot at a lower Rf​ confirms the presence of the free secondary amine.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and evaporate to yield the pure N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine .

Synthesis SM1 1-Bromo-2-(trifluoromethyl)benzene Rxn1 Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, RuPhos) SM1->Rxn1 SM2 tert-Butyl methyl(piperidin-4-yl)carbamate SM2->Rxn1 Int1 Boc-Protected Intermediate Rxn1->Int1 85% Yield Rxn2 Acidic Deprotection (TFA / DCM) Int1->Rxn2 Prod N-methyl-1-[2-(trifluoromethyl)phenyl] piperidin-4-amine Rxn2->Prod >95% Purity

Caption: Workflow for the 2-step synthesis of the target piperidine scaffold.

References

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PubMed Central (NIH). Available at:[Link]

  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - ACS Publications. Available at:[Link]

  • Novel piperidine derivative (Histamine H3 Receptor Antagonists) - Google Patents (WO2005028438A9).
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PubMed Central (NIH). Available at:[Link]

  • Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PubMed Central (NIH). Available at:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the NMR Analysis of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, experience-driven guide for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine. This protocol is designed for researchers, chemists, and quality control specialists in the fields of medicinal chemistry and drug development. We move beyond a simple listing of parameters to explain the rationale behind each step, ensuring a deep understanding of the process from sample preparation to final structure elucidation. The methods detailed herein leverage one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR experiments to provide an unambiguous and self-validating characterization of the target molecule.

Introduction: The Analytical Imperative

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is a compound featuring several key structural motifs relevant to modern medicinal chemistry: a substituted aromatic ring, a saturated N-alkylated heterocycle, and a primary amine. The trifluoromethyl (CF₃) group, in particular, is a prevalent substituent used to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Given this structural complexity, a robust and unequivocal analytical method is paramount for verifying its identity, assessing purity, and understanding its conformational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose. The inherent sensitivity of the ¹⁹F nucleus, combined with the structural resolving power of ¹H, ¹³C, and 2D correlation experiments, allows for a complete and confident assignment of every atom in the molecular framework. This guide establishes a comprehensive workflow to achieve this goal.

Foundational Step: Meticulous Sample Preparation

The quality of any NMR spectrum is fundamentally dictated by the quality of the sample. A poorly prepared sample will invariably lead to poor resolution, broadened lineshapes, and difficulties in shimming, compromising the entire analysis.[3][4]

Solvent Selection: The Causality of Choice

The choice of deuterated solvent is critical and is influenced by the solute's solubility and the solvent's potential interactions.[5][6]

  • Primary Recommendation: Deuterated chloroform (CDCl₃) is the recommended starting solvent. It is a versatile, non-polar solvent that typically provides excellent solubility for amine-containing organic compounds and has a minimal impact on the chemical shifts of the analyte.[7]

  • Alternative: For compounds with higher polarity, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. However, be aware that the amine (NH) and any trace water protons will be exchangeable and may appear as broad signals or not be observed at all.

Protocol for Sample Preparation
  • Weighing the Analyte: Accurately weigh 5-10 mg of the compound for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C and 2D NMR experiments.[3][8] Higher concentrations are necessary for less sensitive nuclei like ¹³C to achieve a good signal-to-noise ratio in a reasonable time.

  • Dissolution: In a clean, small glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[7][9] Preparing the solution in a separate vial ensures complete dissolution and allows for visual inspection of any particulate matter.[3]

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube.[4][8] Undissolved solids will severely degrade the magnetic field homogeneity and spectral quality.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. Do not use paper labels or tape on the area of the tube that will be inside the NMR probe.[8][9]

NMR Data Acquisition: A Multi-Nuclear Approach

The following protocols are based on a standard 400 or 500 MHz NMR spectrometer. Parameters should be adapted as needed for different field strengths.

One-Dimensional NMR Experiments

1D NMR spectra form the foundation of the analysis, providing direct observation of the hydrogen, carbon, and fluorine nuclei.

Experiment ¹H NMR ¹³C{¹H} NMR ¹⁹F{¹H} NMR
Purpose Quantitative and qualitative analysis of proton environments.Elucidation of the carbon skeleton.Direct detection and quantification of the CF₃ group.
Pulse Program Standard single pulse (zg30)Standard single pulse with proton decoupling (zgpg30)Standard single pulse with proton decoupling (zgpg30)
Spectral Width ~12 ppm (-2 to 10 ppm)~220 ppm (-10 to 210 ppm)~100 ppm (-40 to -140 ppm, centered on ~-60 ppm)
Acquisition Time ~3-4 seconds~1-2 seconds~1 second
Relaxation Delay 2-5 seconds2 seconds2 seconds
Number of Scans 8-161024-409616-64
Rationale A wide spectral width ensures all signals are captured. A longer relaxation delay allows for more accurate integration.Requires more scans due to low natural abundance. Proton decoupling simplifies the spectrum to singlets.¹⁹F is highly sensitive, requiring fewer scans. The chemical shift range is large and distinct from other nuclei.[10][11]
Two-Dimensional Correlation Experiments

2D NMR is a self-validating system that confirms the assignments made from 1D spectra by revealing through-bond connectivities.[12]

Experiment ¹H-¹H COSY ¹H-¹³C HSQC
Purpose Identifies protons that are coupled to each other (typically over 2-3 bonds).Correlates protons directly to the carbons they are attached to.
Pulse Program cosygpqfhsqcedetgpsisp2.3
Spectral Width (F2) ~10 ppm (same as ¹H)~10 ppm (same as ¹H)
Spectral Width (F1) ~10 ppm (same as ¹H)~165 ppm (0 to 165 ppm)
Number of Increments 256-512256-512
Number of Scans 2-4 per increment4-16 per increment
Rationale Establishes proton-proton spin systems within the piperidine ring and the aromatic ring.Unambiguously links every proton signal to its corresponding carbon signal, confirming assignments.[13][14]

Visualization of the Analytical Workflow

The logical flow from sample to final elucidated structure is a critical pathway for ensuring data integrity and reproducibility.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation A Weigh Analyte (5-50 mg) B Dissolve in CDCl3 (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D 1D NMR Experiments (¹H, ¹³C, ¹⁹F) C->D E 2D NMR Experiments (COSY, HSQC) D->E F Process Spectra (FT, Phasing, Baseline) E->F G Assign 1D Spectra F->G H Correlate with 2D Data G->H I Final Structure Verification H->I

Caption: Experimental workflow for NMR analysis.

Spectral Interpretation: From Data to Structure

The following table outlines the expected chemical shifts (δ) and coupling patterns for the key structural fragments of the molecule. These are predictive values based on analogous structures and may vary slightly based on the specific electronic and conformational environment.[15][16][17][18]

Assignment Nucleus Expected δ (ppm) Multiplicity & Key Couplings (J in Hz) Rationale & Corroborating Evidence
Ar-H¹H7.0 - 7.8Multiplets (m)The electron-withdrawing CF₃ group and the piperidine nitrogen will influence the shifts. COSY will show correlations between adjacent aromatic protons.
Piperidine H (C2, C6)¹H~2.8 - 3.5Multiplets (m)Protons adjacent to the nitrogen are deshielded. Axial and equatorial protons will have different shifts and coupling constants.
Piperidine H (C3, C5)¹H~1.5 - 2.2Multiplets (m)Complex overlapping signals. COSY is essential to trace connectivity from C2/C6 protons.
Piperidine H (C4)¹H~2.5 - 3.0Multiplet (m)Methine proton adjacent to the amine group.
N-CH₃¹H~2.2 - 2.5Singlet (s)Characteristic singlet for a methyl group on a nitrogen.
N-H¹H~1.5 - 2.5Broad singlet (br s)Signal may be broad due to quadrupolar relaxation and exchange. May not be observed in DMSO-d₆.
CF₃¹⁹F~ -60 to -65Singlet (s)The ¹⁹F spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms.[1]
Ar-C (quat)¹³C120 - 150Singlet (s) or Quartet (q)The carbon attached to the CF₃ group will appear as a quartet due to ¹JCF coupling (~270-280 Hz).
Ar-C (CH)¹³C115 - 135Singlets (s)Four distinct signals are expected for the aromatic CH carbons.
Piperidine C (C2, C6)¹³C~50 - 60Singlet (s)Deshielded due to proximity to nitrogen. Confirmed by HSQC correlation to its attached protons.
Piperidine C (C3, C5)¹³C~25 - 35Singlet (s)Shielded carbons of the piperidine ring.
Piperidine C (C4)¹³C~45 - 55Singlet (s)Methine carbon attached to the amine group.
N-CH₃¹³C~40 - 45Singlet (s)Confirmed by HSQC correlation to the N-CH₃ proton singlet.
Using 2D NMR for Unambiguous Assignment

The power of this protocol lies in its self-validating nature through 2D NMR.

  • COSY: Starting from the most downfield aromatic proton, one can "walk" around the aromatic ring by following the cross-peaks. Similarly, within the piperidine ring, the protons at C2/C6 will show correlations to those at C3/C5, which in turn will correlate to the methine proton at C4.

  • HSQC: This experiment is the final confirmation. Each cross-peak provides an undeniable link between a proton and its directly attached carbon. For example, the singlet at ~2.3 ppm in the ¹H spectrum will show a cross-peak to the carbon signal at ~42 ppm in the ¹³C spectrum, definitively assigning both to the N-CH₃ group.

Caption: Illustrative map of key through-bond correlations.

Conclusion

This application note provides a robust and comprehensive protocol for the complete NMR analysis of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR techniques, researchers can achieve an unambiguous structural elucidation and purity assessment. The emphasis on the rationale behind experimental choices and the use of correlation spectroscopy ensures a self-validating and reliable analytical outcome, critical for advancing research and development in chemical and pharmaceutical sciences.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Danielson, E., & Hayden, M. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 61(3-4), 241–248. Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Smith, G., & Glick, R. E. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

  • Tan, Y. J., et al. (2020). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance, 1(1), 1-12. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

  • ResearchGate. (n.d.). Relevant portion of the experimental 1H NMR spectrum of 0.1 M N-CH2D-2-methylpiperidine. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 23-39. Retrieved from [Link]

  • Jurt, S., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587-19595. Retrieved from [Link]

  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. Retrieved from [Link]

  • ETH Zurich. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Jurt, S., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587–19595. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0079489). Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • Tan, Y. J., et al. (2020). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance, 1, 1-12. Retrieved from [Link]

  • Liu, G., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7894. Retrieved from [Link]

  • ResearchGate. (n.d.). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. Retrieved from [Link]

  • DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3141–3147. Retrieved from [Link]

  • DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3141–3147. Retrieved from [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical parameters for the seven protons on the piperidine ring. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

  • Wiese, M., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), 1800161. Retrieved from [Link]

  • ResearchGate. (n.d.). Changes in the values of 3 J (H,H) coupling constants of derivative 15a. Retrieved from [Link]

  • ACS Publications. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. Retrieved from [Link]

  • Biersack, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2568–2577. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]

  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • University of Pisa. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

Sources

Application Note: High-Throughput Characterization of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine using HPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and sensitive method for the characterization and quantification of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The compound, a substituted piperidine derivative, is relevant in pharmaceutical research and development. The described method utilizes reversed-phase chromatography for efficient separation and electrospray ionization (ESI) for sensitive detection. This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals, covering system suitability, sample preparation, and detailed instrument parameters, ensuring reliable and reproducible results in a high-throughput environment.

Introduction

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is a small organic molecule featuring a piperidine core, a secondary amine, and a trifluoromethylphenyl group. The accurate identification and quantification of such compounds are critical during various stages of drug discovery and development, from metabolic studies to quality control of active pharmaceutical ingredients (APIs). The presence of a basic nitrogen atom in the piperidine ring makes the molecule suitable for analysis by reversed-phase HPLC with acidic mobile phases and highly amenable to positive-mode electrospray ionization mass spectrometry.[1][2]

This guide provides a detailed protocol for the HPLC-MS analysis of this compound. The methodology is grounded in established principles of analytical chemistry and adheres to guidelines for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5] The objective is to offer a reliable method that demonstrates high specificity, sensitivity, and reproducibility, suitable for its intended purpose.[6]

Experimental Design & Workflow

The overall experimental process is designed for clarity and efficiency, moving from sample preparation to data acquisition and analysis.

G cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. HPLC-MS Analysis cluster_data 3. Data Processing A Weigh Compound Standard B Prepare Stock Solution (e.g., in Methanol) A->B C Create Working Standards (Serial Dilution) B->C D Prepare QC & Test Samples C->D E System Suitability Test (SST) D->E F Inject Samples for Analysis E->F G HPLC Separation (Reversed-Phase C18) F->G H MS Detection (Positive ESI Mode) G->H I Integrate Chromatographic Peak H->I J Confirm Identity by m/z I->J K Quantify using Calibration Curve J->K L Generate Report K->L

Caption: High-level workflow for HPLC-MS analysis.

Materials and Methods

Reagents and Materials
  • Analyte: N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine (Reference Standard, >98% purity)

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), and LC-MS grade water.

  • Mobile Phase Additive: Formic acid (FA), LC-MS grade.

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

Instrumentation

A standard HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

HPLC Parameters Setting
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 5 min, hold for 1 min, return to 5% B in 0.5 min, equilibrate for 1.5 min
Column Temperature 40 °C
Injection Volume 2 µL
Total Run Time 8 minutes
Mass Spectrometer Parameters Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Drying Gas (N2) Flow 10 L/min
Drying Gas Temperature 350 °C
Nebulizer Pressure 45 psi
Scan Mode Full Scan (m/z 100-400) and/or Selected Ion Monitoring (SIM)
SIM Ion m/z 273.16
Fragmentor Voltage 135 V

Rationale for Parameter Selection:

  • Reversed-Phase C18 Column: This is the workhorse of small molecule analysis, offering excellent retention for moderately non-polar compounds like the target analyte.[7][8] The short column length and small particle size enable fast, efficient separations.

  • Acidified Mobile Phase: The use of formic acid (0.1%) serves two purposes: it protonates the amine functional groups on the analyte, promoting sharp peak shapes and enhancing ionization efficiency in positive ESI mode.[9][10]

  • Gradient Elution: A gradient from low to high organic solvent (acetonitrile) concentration ensures that the analyte is eluted with a good peak shape and allows the column to be cleaned of more hydrophobic contaminants in each run.[8]

  • Positive ESI: The presence of two basic nitrogen atoms (a secondary and a tertiary amine) makes the molecule readily protonated, leading to a strong signal for the [M+H]⁺ ion in positive mode.[11][12]

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from a separate weighing of the reference standard.

  • Test Samples: Dilute test samples with the 50:50 acetonitrile/water mixture to fall within the calibration range.

Results and Discussion

Chromatographic Performance

Under the specified conditions, N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is expected to elute with a retention time of approximately 3.5 minutes. The peak should be symmetrical, with a tailing factor between 0.9 and 1.2, indicating good chromatographic performance. System suitability is confirmed by ensuring that for six replicate injections of a mid-concentration standard, the relative standard deviation (RSD) for retention time is <1% and for peak area is <2%. This practice is in line with regulatory expectations for method validation.[13][14]

Mass Spectrometric Identification

The analyte has a molecular formula of C₁₃H₁₇F₃N₂ and a monoisotopic mass of 272.1344 g/mol . In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 273.1417 .

  • Molecular Formula: C₁₃H₁₇F₃N₂

  • Monoisotopic Mass: 272.1344

  • Expected [M+H]⁺ Ion: m/z 273.1417

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) can be used for structural confirmation. Collision-induced dissociation (CID) of the precursor ion (m/z 273.1) is expected to yield characteristic product ions. The most likely fragmentation points are the bonds adjacent to the nitrogen atoms and the benzylic C-N bond, which are common fragmentation pathways for amine-containing compounds.[15][16]

Caption: Proposed fragmentation of the [M+H]⁺ ion.

  • Fragment B (m/z 159.05): This prominent fragment likely results from the cleavage of the benzylic C-N bond, forming the stable trifluoromethylbenzyl cation.

  • Fragment C (m/z 114.13): This corresponds to the protonated N-methyl-piperidin-4-amine portion following the same benzylic cleavage. Alpha-cleavage next to the piperidine nitrogen is a characteristic fragmentation route for such cyclic amines.[15]

Conclusion

The HPLC-MS method described provides a rapid, sensitive, and specific tool for the characterization of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine. The combination of a fast gradient on a C18 column with positive mode ESI-MS allows for high-throughput analysis with excellent peak shape and sensitivity. The method is suitable for routine use in research and quality control environments, and its parameters can be adapted for coupling with tandem mass spectrometry for more definitive structural elucidation. Adherence to system suitability and QC protocols ensures the generation of trustworthy and reproducible data, consistent with industry best practices.[17][18]

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance on Analytical Method Validation. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]

  • International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • Naila Kanwal. (2016). ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link]

  • Hawach Scientific. (2023). Reversed Phase Chromatography Principle. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]

  • MASONACO. (n.d.). Electrospray Ionization. Available at: [Link]

  • Yoshida, T., et al. (2023). Development of a Quantitative Serial LC-MS/MS Method for Gut Microbiota Metabolomics. ACS Omega. Available at: [Link]

  • Khatri, K., et al. (2021). Dopant-Enriched Nitrogen Gas for Enhanced Electrospray Ionization of Released Glycans in Negative Ion Mode. Analytical Chemistry. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Li, Y., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. ResearchGate. Available at: [Link]

  • Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. PubMed. Available at: [Link]

  • Robotti, E., et al. (2022). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. Available at: [Link]

  • Al-Lawati, H. A. J., et al. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. Available at: [Link]

  • Perez-Maseda, C., et al. (2024). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. ChemRxiv. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Mihajlov, L., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Li, J., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Screening of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Rational Approach to Target Deconvolution

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine (CAS: 1096810-82-0) is a novel chemical entity with a structure suggestive of potential activity within the central nervous system (CNS).[1][2] The presence of a piperidine ring and a trifluoromethylphenyl moiety are common features in compounds targeting monoamine transporters and G-protein coupled receptors (GPCRs).[3] To elucidate the biological activity of this compound, a systematic, multi-tiered cell-based screening approach is recommended. This guide provides detailed protocols for a primary screen against the key monoamine transporters followed by secondary screening against a panel of GPCRs, and essential counter-screening to ensure data integrity.

This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of new chemical entities. The methodologies described herein are designed to be robust, high-throughput compatible, and grounded in established scientific principles.

Part 1: Primary Screening - Monoamine Transporter Uptake Assay

Scientific Rationale: The core structure of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine shares similarities with known inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the synapse. The serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are primary targets for many CNS-acting drugs.[4][5] Therefore, the initial and most critical screening step is to determine if the compound inhibits the uptake of neurotransmitters by these transporters. We will employ a fluorescence-based uptake assay, which offers a high-throughput, non-radioactive alternative to traditional methods.[6][7] This assay utilizes a fluorescent substrate that mimics biogenic amines and is transported into cells expressing the specific transporter, leading to an increase in intracellular fluorescence.[7] Inhibition of the transporter by a test compound will block this uptake, resulting in a reduced fluorescent signal.[8]

Experimental Workflow: Monoamine Transporter Inhibition Assay

cluster_0 Day 1: Cell Plating cluster_1 Day 2: Assay cluster_2 Data Analysis plate_hek Seed HEK293 cells stably expressing hSERT, hNET, or hDAT in 384-well black, clear-bottom plates add_compounds Add test compound (N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine) and controls (e.g., Fluoxetine for SERT) plate_hek->add_compounds incubate_30min Incubate for 30 minutes at 37°C add_compounds->incubate_30min add_substrate Add fluorescent substrate solution (e.g., from Neurotransmitter Transporter Uptake Assay Kit) incubate_30min->add_substrate read_plate Measure fluorescence intensity kinetically or as an endpoint read on a fluorescence plate reader add_substrate->read_plate calculate_inhibition Calculate percent inhibition relative to controls read_plate->calculate_inhibition determine_ic50 Generate dose-response curves and determine IC50 values for active hits calculate_inhibition->determine_ic50

Caption: Workflow for the primary monoamine transporter uptake assay.

Detailed Protocol: Fluorescent Neurotransmitter Uptake Assay

This protocol is adapted for a 384-well format, suitable for high-throughput screening (HTS).[6][8]

Materials:

  • HEK293 cells stably expressing human SERT (hSERT), hNET (hNET), or hDAT (hDAT).

  • Culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotic.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye.[9][7]

  • Test compound: N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine, prepared in a dilution series.

  • Control inhibitors: Fluoxetine (for SERT), Desipramine (for NET), and GBR12909 (for DAT).[10]

  • 384-well black, clear-bottom tissue culture plates.

  • Fluorescence plate reader with bottom-read capability.

Procedure:

  • Cell Plating (Day 1):

    • Harvest and count the HEK293-hSERT, HEK293-hNET, and HEK293-hDAT cells.

    • Seed the cells into separate 384-well plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.[9]

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Addition (Day 2):

    • Prepare a dilution series of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine in assay buffer. A typical starting range is from 100 µM to 1 nM.

    • Prepare solutions of control inhibitors (e.g., 10 µM final concentration for single-point screening or a full dilution series for IC₅₀ determination).

    • Add 5 µL of the diluted test compound or control inhibitor to the appropriate wells. For negative controls, add 5 µL of assay buffer containing the same concentration of vehicle (e.g., DMSO).

    • Incubate the plates at 37°C for 30 minutes.[8]

  • Substrate Addition and Measurement:

    • Prepare the fluorescent substrate working solution according to the manufacturer's instructions (e.g., from the Neurotransmitter Transporter Uptake Assay Kit). This solution typically includes a masking dye to quench extracellular fluorescence.[7]

    • Add 30 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation ~440 nm, Emission ~520 nm, but refer to the kit's manual) either kinetically over 30-60 minutes or as a single endpoint reading after a 30-minute incubation.[10]

Data Analysis:

  • Percent Inhibition: Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

    • Signal_compound: Fluorescence in wells with the test compound.

    • Signal_vehicle: Fluorescence in wells with vehicle only (0% inhibition).

    • Signal_background: Fluorescence in wells with a high concentration of a known inhibitor (100% inhibition).

  • IC₅₀ Determination: For compounds showing significant inhibition, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Recommendation Rationale
Cell LinesHEK293-hSERT, HEK293-hNET, HEK293-hDATProvides a clean system to assess activity at each human transporter individually.[11]
Plate Format384-well, black, clear-bottomReduces reagent usage and is compatible with HTS automation. Black walls minimize well-to-well crosstalk.[6]
Assay MethodFluorescent substrate uptakeNon-radioactive, sensitive, and amenable to kinetic or endpoint reads, allowing for detailed mechanistic studies.[7]
ControlsVehicle (DMSO), Known inhibitors (Fluoxetine, Desipramine, GBR12909)Essential for data normalization and validation of assay performance.[10]

Part 2: Secondary Screening - GPCR Activity Profiling via Calcium Flux Assay

Scientific Rationale: To build a comprehensive pharmacological profile and identify potential off-target activities, it is crucial to screen the compound against a panel of G-protein coupled receptors (GPCRs). Calcium flux assays are a cornerstone of GPCR drug discovery, particularly for receptors that signal through the Gq pathway, leading to the release of intracellular calcium.[12][13][14] This method can also be adapted for Gi-coupled receptors by co-expressing a promiscuous G-protein like Gα16. The assay uses a calcium-sensitive fluorescent dye that increases its emission upon binding to intracellular calcium, providing a direct measure of receptor activation.[12][14]

Experimental Workflow: Calcium Flux Assay

cluster_0 Day 1: Cell Plating cluster_1 Day 2: Assay cluster_2 Data Analysis plate_cells Seed cells expressing the GPCR of interest (e.g., CHO-K1 or HEK293) in 384-well black, clear-bottom plates load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-8) and probenecid plate_cells->load_dye incubate_1hr Incubate for 1 hour at 37°C load_dye->incubate_1hr add_compound Add test compound (for agonist mode) or antagonist followed by agonist incubate_1hr->add_compound read_plate_kinetic Measure fluorescence intensity kinetically using a FLIPR or equivalent instrument add_compound->read_plate_kinetic calculate_response Calculate the change in fluorescence (Max - Min) for each well read_plate_kinetic->calculate_response determine_ec50_ic50 Generate dose-response curves and determine EC50 (agonist) or IC50 (antagonist) values calculate_response->determine_ec50_ic50

Caption: Workflow for the secondary GPCR calcium flux assay.

Detailed Protocol: Homogeneous Calcium Flux Assay

This protocol describes a no-wash, homogeneous assay format using a commercially available kit like the FLIPR Calcium Assay Kit.[13]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the GPCRs of interest.

  • Culture medium appropriate for the cell line.

  • Assay buffer: HBSS with 20 mM HEPES.

  • FLIPR Calcium Assay Kit or equivalent, containing a calcium-sensitive dye and a quencher/masking agent.

  • Probenecid (often required to prevent dye leakage from cells).

  • Test compound: N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine, prepared in a dilution series.

  • Control agonists and antagonists for each GPCR target.

  • 384-well black, clear-bottom tissue culture plates.

  • Fluorescence Imaging Plate Reader (FLIPR) or similar instrument capable of kinetic reading with automated liquid handling.

Procedure:

  • Cell Plating (Day 1):

    • Seed cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 7,500 cells/well).[12]

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading (Day 2):

    • Prepare the dye-loading solution according to the manufacturer's protocol, typically in assay buffer containing probenecid.

    • Remove the culture medium from the cell plate and add 25 µL of the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.[12]

  • Assay Measurement (Agonist Mode):

    • Place the cell plate and a compound plate (containing a dilution series of the test compound and a known agonist) into the FLIPR instrument.

    • Initiate the reading protocol: establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add 12.5 µL of the test compound from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the calcium mobilization peak and subsequent decay.

  • Assay Measurement (Antagonist Mode):

    • Add the test compound (N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine) to the dye-loaded cells and incubate for 15-30 minutes.

    • Place the cell plate and a compound plate containing a known agonist (at its EC₈₀ concentration) into the FLIPR.

    • Initiate the reading protocol, which will add the agonist and record the subsequent fluorescence change.

Data Analysis:

  • Response Calculation: The response is typically calculated as the maximum fluorescence intensity minus the minimum (baseline) intensity for each well.

  • EC₅₀/IC₅₀ Determination:

    • Agonist Mode: Plot the response against the logarithm of the compound concentration to determine the EC₅₀ value.

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀ value.

  • Assay Quality: Calculate the Z'-factor for each assay plate to ensure the robustness and quality of the screen. A Z'-factor > 0.5 is generally considered excellent for HTS.[13]

Parameter Recommendation Rationale
Assay PlatformFLIPR or equivalentEnables high-throughput, kinetic measurement of intracellular calcium changes with automated compound addition.[15]
Assay FormatHomogeneous, no-washSimplifies the protocol, reduces variability, and is more amenable to automation.[13]
DyeFluorescent calcium indicator (e.g., Fluo-8)Provides a high signal-to-noise ratio for detecting changes in intracellular calcium.[12]
ModesAgonist and AntagonistAllows for the comprehensive characterization of the compound's effect on each GPCR target.

Part 3: Essential Counter-Screening - Cytotoxicity Assay

Scientific Rationale: It is imperative to distinguish true pharmacological activity from false positives caused by compound-induced cytotoxicity. A compound that is toxic to cells can disrupt membrane integrity or cellular metabolism, leading to non-specific changes in fluorescence in the primary and secondary assays. Therefore, any "hit" from the primary or secondary screens must be evaluated in a counter-screen for cytotoxicity. The MTS assay is a common colorimetric method that measures cell viability by assessing the metabolic reduction of a tetrazolium salt by viable cells.

Detailed Protocol: MTS Cytotoxicity Assay

Materials:

  • Cell lines used in the primary and secondary screens.

  • Culture medium.

  • Test compound: N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine, at the same concentrations used in the primary/secondary screens.

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).

  • Positive control for cytotoxicity (e.g., digitonin).

  • 384-well clear or opaque-walled plates.

  • Absorbance plate reader.

Procedure:

  • Cell Plating and Treatment:

    • Plate cells and treat with the test compound for the same duration as the longest primary or secondary assay incubation time.

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at 490 nm.

Data Analysis:

  • Calculate the percent cell viability relative to the vehicle-treated control wells. Compounds that show significant cytotoxicity at concentrations where they are active in the primary or secondary screens should be flagged as potential false positives and may require further investigation.

Conclusion and Forward Path

This structured screening cascade provides a robust framework for the initial characterization of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine. Positive hits in the monoamine transporter assays would classify the compound as a potential reuptake inhibitor, warranting further investigation into its selectivity and mechanism of action (e.g., competitive vs. non-competitive). Activity in the GPCR panel would unveil additional pharmacological properties or potential side-effect liabilities. By integrating primary, secondary, and counter-screening assays, researchers can confidently and efficiently deconvolve the biological activity of novel compounds, paving the way for more advanced preclinical development.

References

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Discovery World. Available at: [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. Available at: [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. Available at: [Link]

  • New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). National Center for Biotechnology Information. Available at: [Link]

  • New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Publications. Available at: [Link]

  • Calcium Flux Assays. Eurofins Discovery. Available at: [Link]

  • GPCR Calcium Product Solutions. Eurofins DiscoverX. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). National Center for Biotechnology Information. Available at: [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. National Center for Biotechnology Information. Available at: [Link]

  • Fluorescent Substrates for Neurotransmitter Transporters. Google Patents.
  • Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons. ACS Publications. Available at: [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Available at: [Link]

  • Ion Channel Screening - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. PubMed. Available at: [Link]

  • Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. PNAS. Available at: [Link]

  • Advances in functional assays for high-throughput screening of ion channels targets. Elsevier. Available at: [Link]

  • [Development of HTS model on SERT inhibitors combined biological screening model with HTVS]. PubMed. Available at: [Link]

  • NET (SLC6A2) Transporter Assay. BioIVT. Available at: [Link]

  • Ion Channel Assay Services. ION Biosciences. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Available at: [Link]

  • Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers. Available at: [Link]

  • Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. National Center for Biotechnology Information. Available at: [Link]

  • DAT (SLC6A3) Transporter Assay. BioIVT. Available at: [Link]

  • Targeting the human serotonin transporter (hSERT) with quantum dots. National Center for Biotechnology Information. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Proteochemometric Modeling Identifies Chemically Diverse Norepinephrine Transporter Inhibitors. ACS Publications. Available at: [Link]

  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PNAS. Available at: [Link]

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. The Assay Depot. Available at: [Link]

  • Model Systems for Analysis of Dopamine Transporter Function and Regulation. National Center for Biotechnology Information. Available at: [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. SciSpace. Available at: [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Available at: [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. Available at: [Link]

  • High content phenotypic screening identifies serotonin receptor modulators with selective activity upon breast cancer cell cycle and cytokine signaling pathways. ScienceOpen. Available at: [Link]

  • Identification of Novel Serotonin Transporter Compounds by Virtual Screening. ACS Publications. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available at: [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. National Center for Biotechnology Information. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. National Center for Biotechnology Information. Available at: [Link]

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Available at: [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][12][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. ScienceDirect. Available at: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]

Sources

Application Note: Chemoselective Acylation Protocols for N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The functionalization of piperidine scaffolds is a cornerstone of modern drug discovery, particularly in the development of GPCR ligands, kinase inhibitors, and neurotherapeutics[1]. The compound N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine presents a unique bifunctional topology: it contains a tertiary aromatic amine at the N1 position and a secondary aliphatic amine at the C4 position.

When designing an acylation strategy for this molecule, researchers must account for both chemoselectivity and steric hindrance. This guide provides field-proven, self-validating protocols for the efficient N-acylation of this specific scaffold, detailing the causality behind reagent selection and reaction conditions.

Mechanistic Causality: Why Chemoselectivity is Guaranteed

A common concern when acylating diamines is the need for orthogonal protecting groups. However, for this specific substrate, no protection of the N1 position is required due to a combination of electronic and steric deactivation:

  • Electronic Deactivation of N1: The lone pair of the piperidine N1 nitrogen is partially delocalized into the adjacent phenyl ring. Furthermore, the ortho-trifluoromethyl (-CF 3​ ) group exerts a powerful inductive electron-withdrawing effect, drastically reducing the electron density and nucleophilicity of the N1 nitrogen.

  • Steric Shielding: The bulky -CF 3​ group at the ortho position creates a significant steric barrier, physically blocking electrophilic attack at N1.

  • Targeted Nucleophilicity at C4: While the N-methyl group at C4 introduces mild steric hindrance compared to a primary amine, the secondary aliphatic amine remains highly nucleophilic. It readily attacks highly electrophilic species (such as O-At active esters or acyl chlorides) under standard basic conditions[2].

Because of the mild steric hindrance at the C4 secondary amine, highly efficient coupling reagents like HATU are prioritized over standard carbodiimides (e.g., EDC/HOBt) to ensure rapid conversion and high yields[3].

Reaction Workflow

G Start N-methyl-1-[2-(trifluoromethyl) phenyl]piperidin-4-amine PathA Method A: HATU Coupling (R-COOH, DIPEA, DMF) Start->PathA Mild PathB Method B: Acyl Chloride (R-COCl, Et3N, DCM) Start->PathB Rapid InterA O-At Active Ester PathA->InterA InterB Acylpyridinium / Ketene PathB->InterB Product N-Acylated Amide Product (Chemoselective at C4) InterA->Product N-Me Attack InterB->Product N-Me Attack

Figure 1: Chemoselective acylation workflows for the N-methylpiperidin-4-amine scaffold.

Experimental Methodologies

Method A: HATU-Mediated Amide Coupling (Preferred for Carboxylic Acids)

This method is optimal when coupling the amine with complex, functionally diverse, or chiral carboxylic acids. HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is significantly more reactive than standard HOBt esters, easily overcoming the steric bulk of the N-methyl group[2].

Step-by-Step Protocol:

  • Pre-activation: In an oven-dried vial under inert atmosphere (N 2​ ), dissolve the carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M relative to the amine).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA deprotonates the carboxylic acid to facilitate attack on the uronium salt of HATU.

  • Activation: Add HATU (1.5 eq) in one portion. Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the highly electrophilic O-At ester before the amine is introduced, preventing side reactions.

  • Amine Addition: Add N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine (1.0 eq) as a solution in a minimal amount of DMF. Stir at room temperature for 2–4 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the amine mass [M+H] + = 259.1 m/z indicates completion.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash sequentially with:

    • Saturated aqueous NaHCO 3​ (2x). Causality: Neutralizes residual acid and removes the acidic HOAt byproduct.

    • 5% aqueous LiCl solution (3x). Causality: DMF is highly water-miscible; LiCl dramatically increases the partition coefficient, efficiently pulling DMF into the aqueous phase and out of the organic layer.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Method B: Direct Acylation via Acyl Chlorides

This method is ideal for simple aliphatic or aromatic acyl chlorides where stereochemical inversion is not a concern. It is faster and avoids the use of expensive coupling reagents[3].

Step-by-Step Protocol:

  • Preparation: Dissolve N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine (1.0 eq) and Triethylamine (Et 3​ N) (2.0 eq) in anhydrous DCM (0.2 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath. Causality: Acyl chlorides are highly reactive; cooling controls the exothermic reaction and minimizes the formation of ketene dimers or degradation products.

  • Addition: Add the acyl chloride (1.2 eq) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • In-Process Validation: TLC monitoring (UV active). Note: Ninhydrin stain will be negative for the product (as it is a tertiary amide), but Dragendorff reagent or UV will confirm product formation.

  • Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometric Matrix for Acylation Protocols

ParameterMethod A (HATU Coupling)Method B (Acyl Chloride)
Substrate (Amine) 1.0 Equivalent1.0 Equivalent
Acylating Agent 1.2 Equivalents (R-COOH)1.2 Equivalents (R-COCl)
Coupling Reagent 1.5 Equivalents (HATU)None
Base 3.0 Equivalents (DIPEA)2.0 Equivalents (Et 3​ N)
Solvent Anhydrous DMFAnhydrous DCM
Temperature Room Temperature0 °C Room Temperature
Typical Reaction Time 2 – 4 Hours1 Hour
Expected Yield 75% – 90%85% – 95%

Troubleshooting & Analytical Validation

To ensure the protocol acts as a self-validating system, utilize the following analytical markers and troubleshooting interventions.

Analytical Validation (NMR Markers): Upon successful acylation, the chemical environment of the C4 position changes drastically.

  • Free Amine: The N-CH 3​ protons typically appear as a sharp singlet around 2.30 – 2.50 ppm in 1 H NMR (CDCl 3​ ).

  • Acylated Product: The N-CH 3​ protons will shift significantly downfield to 2.80 – 3.10 ppm . Furthermore, due to the restricted rotation of the newly formed tertiary amide bond, this signal will often split into two distinct peaks representing the cis and trans rotamers.

Table 2: Troubleshooting Guide

ObservationCausal FactorCorrective Intervention
Incomplete Conversion (Method A) Steric hindrance preventing active ester attack, or degraded HATU.Increase reaction temperature to 40 °C. Ensure HATU is stored under desiccation; replace if degraded.
Epimerization of Chiral Acid (Method A) Excess base or prolonged pre-activation time causing enolization.Reduce pre-activation time to exactly 5 minutes. Swap DIPEA for a less basic alternative like N-methylmorpholine (NMM).
Low Yield after Workup (Method A) Product is highly polar and being lost in the aqueous DMF/LiCl washes.Back-extract the aqueous layers with a more polar organic solvent mixture (e.g., 10% Isopropanol in Chloroform).
Dark Impurities (Method B) Acyl chloride degraded or reacted too violently at room temperature.Ensure strict adherence to 0 °C dropwise addition. Distill the acyl chloride prior to use if it is an older batch.

References

  • Rational Design, Synthesis, and Pharmacological Characterization of Novel Ghrelin Receptor Inverse Agonists as Potential Treatment against Obesity-Related Metabolic Diseases. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions. PMC - National Institutes of Health.[Link]

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters - ACS Publications.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with synthesizing N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine . This molecule presents unique synthetic challenges due to the steric bulk of the ortho-trifluoromethyl group and the kinetic competition inherent in secondary amine reductive aminations.

Below, you will find a mechanistic troubleshooting guide, quantitative optimization data, and self-validating experimental protocols designed to maximize your yield and purity.

Synthetic Workflow Visualization

SynthesisWorkflow A 1-Fluoro-2-(trifluoromethyl)benzene + 1,4-Dioxa-8-azaspiro[4.5]decane B Step 1: S_NAr Reaction (K2CO3, DMSO, 120°C) A->B C Ketal Intermediate B->C D Step 2: Acidic Deprotection (HCl, H2O/THF) C->D E 1-[2-(trifluoromethyl)phenyl] piperidin-4-one D->E F Step 3: Reductive Amination (MeNH2, Ti(OiPr)4, STAB) E->F G Target Molecule: N-methyl-1-[2-(trifluoromethyl) phenyl]piperidin-4-amine F->G

Fig 1: Three-step synthetic workflow for N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine.

Troubleshooting FAQs: Mechanistic Insights

Q1: Arylation Step — Why does my SN​Ar coupling yield complex mixtures and low recovery of the desired product?

Causality: Attempting a direct Nucleophilic Aromatic Substitution ( SN​Ar ) between 1-fluoro-2-(trifluoromethyl)benzene and free piperidin-4-one is fundamentally flawed. The free ketone is highly susceptible to base-catalyzed aldol self-condensations under the harsh, high-temperature basic conditions required for the coupling. Furthermore, while the ortho-trifluoromethyl ( −CF3​ ) group is strongly electron-withdrawing (activating the ring for SN​Ar ), its massive steric volume severely hinders the nucleophilic attack of the piperidine nitrogen (1). Solution: Mask the ketone. Use the ketal-protected derivative, 1,4-dioxa-8-azaspiro[4.5]decane. The ketal is completely stable to basic SN​Ar conditions (e.g., K2​CO3​ in DMSO at 120 °C). Following the coupling, a mild aqueous HCl workup quantitatively unmasks the ketone to yield the intermediate 1-[2-(trifluoromethyl)phenyl]piperidin-4-one cleanly.

Q2: Reductive Amination — Why am I isolating the alcohol byproduct instead of the target amine?

Causality: This is a classic kinetic failure. Sodium triacetoxyborohydride (STAB) is generally selective for iminium ions over ketones (2). However, the formation of the methylimine intermediate is reversible and exceptionally slow due to the steric bulk of the piperidine ring. If the reducing agent is added before the imine has fully formed, STAB will prematurely reduce the unreacted ketone to 1-[2-(trifluoromethyl)phenyl]piperidin-4-ol (3). Solution: Employ a stepwise "pre-formation" strategy. Treat the ketone with an excess of methylamine and add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). The Ti(OiPr)4​ acts as both a Lewis acid to activate the carbonyl and a water scavenger to irreversibly drive imine formation. Stir for 8 hours before introducing the STAB.

Q3: Reductive Amination — How do I prevent over-alkylation to the N,N-dimethyl tertiary amine?

Causality: Over-alkylation occurs because the newly formed secondary amine is more nucleophilic than the starting primary methylamine. It can react with residual formaldehyde (often present in degraded MeOH solvents) or undergo disproportionation. Solution: Maintain a high stoichiometric excess of methylamine (at least 5.0 equivalents) to ensure the equilibrium heavily favors the primary imine. Additionally, conduct the reduction step at 0 °C to suppress the activation energy required for the secondary amine to undergo further reductive alkylation (4).

Quantitative Data: Reductive Amination Optimization

The table below summarizes the optimization of the final reductive amination step, demonstrating the critical necessity of Lewis acid activation to suppress alcohol byproduct formation.

Reducing AgentAdditive / Lewis AcidAmine EquivalentsTemp (°C)Yield of Target (%)Yield of Alcohol Byproduct (%)
NaBH(OAc)3​ (STAB)None1.5 eq MeNH2​ 25 °C35%55%
NaBH3​CN None1.5 eq MeNH2​ 25 °C42%40%
NaBH(OAc)3​ (STAB)Molecular Sieves (4Å)5.0 eq MeNH2​ 0 °C68%15%
NaBH(OAc)3​ (STAB) Ti(OiPr)4​ (1.2 eq) 5.0 eq MeNH2​ 0 °C to RT 89% < 2%

Validated Experimental Protocols

Protocol A: Synthesis of 1-[2-(trifluoromethyl)phenyl]piperidin-4-one

This protocol utilizes a ketal-protection strategy to bypass base-catalyzed degradation during SN​Ar .

  • Coupling: In an oven-dried round-bottom flask under N2​ , dissolve 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) and 1,4-dioxa-8-azaspiro[4.5]decane (1.2 eq) in anhydrous DMSO (0.5 M). Add anhydrous K2​CO3​ (2.0 eq). Heat the vigorously stirred suspension to 120 °C for 16 hours.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (3x volume of DMSO) and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude ketal intermediate in THF (0.3 M). Add 2M aqueous HCl (5.0 eq). Stir the biphasic mixture at 50 °C for 4 hours.

  • Isolation: Cool to 0 °C and carefully neutralize with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8 (monitor gas evolution). Extract with Dichloromethane (DCM) (3x), dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure ketone.

Protocol B: Synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine

This protocol utilizes Titanium(IV) isopropoxide to force imine formation, preventing premature ketone reduction.

  • Imine Pre-formation: Dissolve 1-[2-(trifluoromethyl)phenyl]piperidin-4-one (1.0 eq) in anhydrous THF (0.2 M) under an inert N2​ atmosphere. Add methylamine solution (2.0 M in THF, 5.0 eq).

  • Activation: Dropwise, add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 1.2 eq) via syringe. Stir the reaction mixture at room temperature for 8 hours. The solution will turn slightly yellow as the imine forms.

  • Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in small portions over 15 minutes to control the exotherm.

  • Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 4 hours.

  • Quenching: Cool the mixture back to 0 °C and strictly quench by slowly adding 1M aqueous NaOH (Caution: Vigorous gas evolution and precipitation of white TiO2​ salts will occur).

  • Purification: Filter the resulting thick suspension through a pad of Celite to remove the titanium salts, washing the filter cake thoroughly with DCM. Extract the biphasic filtrate with DCM (3x). Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash chromatography (DCM/MeOH/ NH4​OH 90:9:1) to isolate the target secondary amine.

References

  • Abdel-Magid, A. F. et al. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Available at: [Link]

  • US Patent RE41315E1.Modulators of dopamine neurotransmission.
  • ACS Organic Process Research & Development. High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination. Available at:[Link]

Sources

"N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine" stability assay and degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine (hereafter referred to as NMTFPP ).

This guide is engineered for analytical chemists, formulation scientists, and drug development professionals tasked with establishing stability-indicating methods and profiling the degradation pathways of this specific fluorinated phenylpiperidine derivative.

By synthesizing ICH guidelines with advanced LC-MS methodologies, this document provides a self-validating system to troubleshoot, identify, and control the degradation of NMTFPP.

Structural Vulnerability Overview

To understand how NMTFPP degrades, we must first analyze the causality behind its chemical reactivity. The molecule possesses three distinct micro-environments:

  • The C4 Secondary Amine (N-methylamine): Highly aliphatic and nucleophilic. This is the primary site of vulnerability for oxidative stress (N-oxidation and N-demethylation)[1][2].

  • The N1 Tertiary Piperidine Nitrogen: Sterically hindered and electronically deactivated. Because it is directly attached to an electron-withdrawing 2-(trifluoromethyl)phenyl group, its lone pair is delocalized, making it highly resistant to oxidation compared to the C4 amine.

  • The 2-(Trifluoromethyl)phenyl Moiety: A strong chromophore. While the C-F bonds are chemically inert under standard hydrolytic conditions, this moiety acts as an antenna for UV radiation, making the molecule susceptible to photolytic C-N bond cleavage and trace defluorination[3][4].

Degradation Parent N-methyl-1-[2-(trifluoromethyl)phenyl] piperidin-4-amine (Parent API) Oxidation Oxidative Stress (H2O2 / Radical Initiators) Parent->Oxidation Photolysis Photolytic Stress (UV Light / ICH Q1B) Parent->Photolysis N_Oxide C4-Secondary Amine N-Oxidation (+16 Da Mass Shift) Oxidation->N_Oxide Primary Pathway NDemethyl N-Demethylation (-14 Da Mass Shift) Oxidation->NDemethyl Secondary Pathway Cleavage C-N Bond Cleavage (Piperidine Ring Opening) Photolysis->Cleavage Major Pathway Defluorination CF3-Phenyl Photolysis (Fluoride Release) Photolysis->Defluorination Minor Pathway

Proposed degradation pathways of NMTFPP under oxidative and photolytic stress.

Self-Validating Protocol: ICH Q1A(R2) Forced Degradation

A compliant forced degradation study does not aim to obliterate the drug; it aims to generate a controlled 5% to 20% degradation limit [5][6]. Degradation beyond 20% risks the formation of secondary degradants that will never appear under normal shelf-life conditions, thus skewing your stability-indicating method.

Step-by-Step Methodology
  • Baseline Preparation: Prepare a 1.0 mg/mL stock solution of NMTFPP in an LC-MS compatible diluent (e.g., 50:50 Water:Acetonitrile).

  • Hydrolytic Stress (Acid/Base):

    • Acid: Add 0.1 N HCl to achieve a 0.5 mg/mL API concentration. Heat at 60°C for 24 hours.

    • Base: Add 0.1 N NaOH to achieve a 0.5 mg/mL API concentration. Heat at 60°C for 24 hours.

    • Neutralization:Critical Step. Always neutralize samples to pH 7.0 before LC-MS injection to prevent on-column degradation and preserve stationary phase integrity.

  • Oxidative Stress: Add 3% H₂O₂ to achieve a 0.5 mg/mL API concentration. Store at room temperature for 6–24 hours in the dark.

  • Photolytic Stress (ICH Q1B): Expose a thin film of solid API and a 0.5 mg/mL solution to 1.2 million lux hours and 200 watt hours/square meter of UV light[5].

  • Thermal Stress: Expose solid API to 80°C for 7 days.

  • Self-Validation Loop: Analyze via LC-UV (254 nm) and LC-MS. Calculate the % area of the parent peak. If degradation is <5%, increase stress duration or reagent concentration. If >20%, dilute the stressor or reduce exposure time.

Workflow Start Initiate ICH Q1A(R2) Forced Degradation Stress Apply Stress: Acid, Base, Heat, Light, H2O2 Start->Stress Analyze LC-MS/MS Analysis (Neutralize Samples First) Stress->Analyze Check Degradation 5% - 20%? Analyze->Check Optimize Adjust Time/Concentration (Self-Validating Loop) Check->Optimize No (<5% or >20%) Success Identify Degradants & Validate Method Check->Success Yes Optimize->Stress

Self-validating workflow for achieving target ICH Q1A(R2) degradation limits.

Troubleshooting & FAQs

Q1: Following oxidative stress, LC-MS shows a new peak with a +16 Da mass shift. How can I definitively prove whether this is an N-oxide at the C4 amine or a C-hydroxylation on the piperidine ring? A1: The +16 Da shift is a classic ambiguity in mass spectrometry, as both N-oxidation and aliphatic C-hydroxylation yield identical precursor masses. To differentiate them, rely on MS/MS fragmentation:

  • C-Hydroxylation typically exhibits a predominant loss of water [M + H - 18]+ during collision-induced dissociation (CID)[7].

  • N-Oxides (specifically of secondary/tertiary amines) will show a distinct loss of oxygen [M + H - 16]+ or a loss of the hydroxyl radical [M + H - 17]+ under APCI or ESI-MS/MS conditions[7].

  • Mechanistic Note: Because the N1 nitrogen is sterically hindered and deactivated by the trifluoromethylphenyl group, the N-oxide will almost exclusively form at the C4 secondary amine.

Q2: I am detecting N-oxide degradants in my unstressed control samples during LC-MS analysis. Is my API unstable at room temperature? A2: Not necessarily. Secondary and tertiary amines are notorious for undergoing on-column oxidation when analyzed using conventional stainless-steel LC columns, especially under basic mobile phase conditions. The metal surfaces act as catalysts for oxidation[8].

  • Solution: Switch to a column with hybrid organic/inorganic high-performance surfaces (e.g., PEEK-lined or MaxPeak HPS technology) to provide a barrier against metal-analyte interactions[8]. If the N-oxide peak disappears, the degradation was an analytical artifact, not a formulation instability.

Q3: During ICH Q1B photostability testing, the API degrades rapidly, but I cannot achieve mass balance using standard LC-UV/MS. Where is the rest of the molecule going? A3: The 2-(trifluoromethyl)phenyl group is highly photoreactive. UV photolysis of trifluoromethylphenyl derivatives often leads to complex ring-condensation reactions, C-N bond cleavage, and the generation of volatile or highly polar fluorinated byproducts that do not retain well on standard C18 columns[3][4]. Furthermore, photolysis can induce defluorination, releasing free fluoride ions into the solution[9].

  • Solution: Implement ¹⁹F-NMR spectroscopy alongside your LC-MS. ¹⁹F-NMR is 100% abundant and highly sensitive to changes in the fluorine environment, allowing you to track the intact Ar-CF₃ motif and detect the appearance of a sharp singlet at ~ -121.5 ppm, which confirms the release of free fluoride ions[3][9].

Q4: Is NMTFPP susceptible to hydrolysis? A4: No. NMTFPP lacks hydrolyzable functional groups (such as esters, amides, or lactams). If you observe degradation under acidic or basic stress, it is likely due to extreme pH-catalyzed ring opening or secondary oxidative reactions driven by dissolved oxygen in the heated solvent, rather than true hydrolysis.

Quantitative Data Summary: Expected Degradation Profile

The following table summarizes the expected degradation behavior of NMTFPP based on the structural reactivity of fluorinated phenylpiperidines under standard ICH Q1A(R2) conditions.

Stress ConditionParametersExpected Degradation RatePrimary Degradantm/z Shift
Oxidation 3% H₂O₂, RT, 24hHigh (10 - 20%)C4-Amine N-oxide+16 Da
Photolysis UV Light (ICH Q1B)High (15 - 25%)Des-phenyl piperidine / FluorideVariable / -
Acid Hydrolysis 0.1 N HCl, 60°C, 24hLow (< 2%)StableNone
Base Hydrolysis 0.1 N NaOH, 60°C, 24hLow (< 2%)StableNone
Thermal 80°C, 7 DaysLow (< 5%)N-Demethylation-14 Da

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at:[Link]

  • Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. National Institutes of Health (NIH). Available at:[Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry (ACS Publications). Available at:[Link]

  • MaxPeak High Performance Surfaces Mitigate On-column Oxidation. Waters Corporation. Available at:[Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health (NIH). Available at:[Link]

  • Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at:[Link]

Sources

analytical method validation for "N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Method Validation Hub. As a Senior Application Scientist, I have designed this guide specifically for researchers and quality control professionals working with N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine .

Rather than a generic template, this center is structured around the specific physicochemical vulnerabilities of this molecule. By understanding the causality behind its chromatographic behavior, we can build a self-validating, robust analytical method that complies with the latest regulatory frameworks.

Part 1: Molecular Profiling & Analytical Risk Assessment

To troubleshoot an analytical method, we must first deconstruct the analyte. N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine presents a dual-challenge profile:

  • High Basicity (Secondary Amine): The N-methylamine group at the 4-position of the piperidine ring is highly basic (estimated pKa ~10). At typical liquid chromatography (LC) pH ranges (pH 2.0–8.0), this group is fully protonated, carrying a localized positive charge.

  • Extreme Lipophilicity (Trifluoromethyl-Aryl Group): The 2-(trifluoromethyl)phenyl group attached to the piperidine nitrogen is intensely hydrophobic. The electron-withdrawing nature of the CF3​ group also renders this specific tertiary nitrogen practically non-basic.

The Result: This molecule acts as a "sticky" cationic surfactant. The lipophilic tail adheres to autosampler components and column frits, while the protonated amine engages in secondary ion-exchange interactions with residual silanols on the stationary phase. This leads to the two most common failure modes in its analysis: severe peak tailing and chronic carryover .

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing (Asymmetry factor > 2.0) on a standard C18 column. How can I resolve this? A: Peak tailing for basic amines is rarely a mass-overload issue; it is primarily driven by secondary ion-exchange interactions. Standard "Type-A" silica columns contain residual silanol groups (-Si-OH) that become ionized (-Si-O⁻) at pH > 3.0. Your positively charged secondary amine interacts strongly with these anionic sites, delaying elution for a fraction of the analyte population[1].

  • Solution: You must neutralize the silanols or shield the amine.

    • Lower the pH: Drop the mobile phase pH to 2.5 using 0.1% Formic Acid or Trifluoroacetic acid (TFA). This protonates the silanols (pKa ~ 3.5), neutralizing their charge and shutting down the ion-exchange mechanism[2].

    • Upgrade the Stationary Phase: Switch to an ultra-pure "Type-B" silica column with high-density endcapping, or utilize a column with a polar-embedded phase (e.g., amide-linked C18) which provides a localized water layer that shields basic analytes from the silica surface[3].

Q2: I am detecting the compound in my blank injections (carryover > 0.1% of LLOQ). A 100% Acetonitrile wash isn't working. How do I eliminate this? A: Because your molecule is both highly lipophilic and basic, carryover is not limited to the autosampler needle; it is likely adsorbing to the column head and PEEK tubing. A pure organic wash only addresses hydrophobic binding, leaving ionic bonds intact. Furthermore, continuous high-organic washing is proven to be less effective than cycling between high and low organic phases[4].

  • Solution: Implement a multi-mechanism mitigation strategy.

    • Strong Wash Solvent: Use a quaternary mixture that disrupts both hydrophobic and ionic bonds: 40% Acetonitrile / 40% Methanol / 20% Isopropanol + 0.5% Formic Acid. The IPA dissolves the lipophilic CF3​ -aryl group, while the acid disrupts ionic binding to metal/tubing surfaces.

    • Gradient Cycling: Program a "saw-tooth" gradient at the end of your run (e.g., ramping from 5% to 95% organic, back to 5%, then up to 95% again) to dynamically flush the column[4].

Q3: How do I ensure my method validation complies with the latest regulatory standards? A: The International Council for Harmonisation (ICH) recently updated its guidelines to ICH Q2(R2) , which operates in tandem with ICH Q14. The new standard moves away from a simple checklist and mandates a lifecycle-based approach, emphasizing risk assessment, method robustness, and an Analytical Target Profile (ATP)[5]. You must prove that your method is not only accurate today but remains robust against small, deliberate variations in pH, temperature, and flow rate.

Part 3: Experimental Methodologies

Protocol 1: Optimized LC-MS/MS Workflow for Lipophilic Amines

This self-validating protocol is designed to suppress silanol interactions and eliminate carryover.

  • Step 1: Mobile Phase Preparation

    • Mobile Phase A (Aqueous): 100% LC-MS grade Water + 0.1% Formic Acid (v/v). (Maintains pH ~2.7 to suppress silanol ionization).

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Step 2: Column Selection & Setup

    • Use a Core-Shell Type-B Silica C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to maximize efficiency and minimize surface area available for secondary interactions. Maintain column oven at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Step 3: Gradient Elution & Saw-Tooth Wash

    • 0.00 - 0.50 min: 5% B (Desalting/Loading)

    • 0.50 - 2.50 min: Linear ramp to 95% B (Elution)

    • 2.50 - 3.00 min: Hold at 95% B

    • 3.00 - 3.10 min: Drop to 5% B (Saw-tooth cycle 1)

    • 3.10 - 3.50 min: Ramp to 95% B (Saw-tooth cycle 2)

    • 3.50 - 4.50 min: Re-equilibrate at 5% B

  • Step 4: Autosampler Configuration

    • Weak Wash: 10% Methanol in Water (flushes salts).

    • Strong Wash: 40% ACN / 40% MeOH / 20% IPA + 0.5% Formic Acid. Set the autosampler to perform a 10-second active needle wash post-injection.

Part 4: ICH Q2(R2) Method Validation Framework

To comply with the modernized ICH Q2(R2) guidelines[5], all quantitative data and experimental designs must be summarized and evaluated against strict acceptance criteria. Below is the validation matrix specifically tailored for this compound.

Validation ParameterICH Q2(R2) Experimental Design (Causality)Acceptance Criteria
Specificity Inject blank matrix, mobile phase, and known impurities. Ensures the CF3​ group does not cause co-elution with endogenous lipophilic matrix components.No interference peaks > 20% of the LLOQ area at the analyte retention time.
Linearity & Range Minimum of 5 concentration levels across the expected working range. Evaluates if detector response is proportional despite potential column adsorption.Correlation coefficient ( R2 ) 0.995. Back-calculated standards within ± 15% of nominal.
Accuracy (Recovery) Spike known concentrations into blank matrix at 3 levels (Low, Mid, High) in triplicate. Validates that extraction and ionization are not suppressed.Mean recovery must be 85% – 115% of the nominal concentration.
Precision (Repeatability) Minimum of 6 determinations at 100% of the test concentration. Proves the saw-tooth wash effectively resets the column state between runs.Relative Standard Deviation (RSD) 2.0% for peak area and retention time.
Robustness Deliberately alter flow rate ( ± 0.1 mL/min), column temp ( ± 5°C), and pH ( ± 0.2). Tests vulnerability to silanol ionization shifts.Asymmetry factor remains 1.5; RSD of peak areas 3.0%.
Carryover Inject a blank immediately following the Upper Limit of Quantification (ULOQ) sample.Peak area in blank 20% of the LLOQ peak area.

Part 5: Visualizations

Root Cause Analysis: Peak Tailing & Carryover

The following diagram maps the causality between the molecule's structural features and its chromatographic failure modes, alongside the required mitigations.

G A N-methyl-1-[2-(trifluoromethyl)phenyl] piperidin-4-amine B Highly Basic Secondary Amine (Protonated at LC pH) A->B C Lipophilic CF3-Aryl Group (Hydrophobic Nature) A->C D Ion-Exchange with Residual Silanols (Type-A Silica) B->D E Adsorption to Metal Tubing & Column Frits C->E F Failure Mode: Severe Peak Tailing D->F G Failure Mode: High Carryover E->G H Mitigation: Low pH (<2.5) Mobile Phase & Type-B Endcapped Silica F->H I Mitigation: Multi-Solvent Strong Wash & Saw-Tooth Gradient G->I

Caption: Root cause analysis and mitigation pathways for peak tailing and carryover.

ICH Q2(R2) Analytical Lifecycle Approach

Modern validation is not a one-time event. It is a continuous loop of design, validation, and verification.

Lifecycle Stage1 Stage 1: Design Analytical Target Profile (ATP) Stage2 Stage 2: Validation ICH Q2(R2) Parameters Stage1->Stage2 Stage3 Stage 3: Verification Routine Monitoring & Control Stage2->Stage3 Stage3->Stage1 Lifecycle Feedback

Caption: Analytical method lifecycle approach based on ICH Q2(R2) and Q14 guidelines.

References

  • [2] Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Library. Available at:[Link]

  • [5] International Journal of Pharmaceutical Sciences. Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). Available at:[Link]

  • [1] Element Lab Solutions. Peak Tailing in HPLC. Chromatography Articles. Available at:[Link]

  • [3] Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at:[Link]

  • [4] PubMed / National Institutes of Health. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Available at:[Link]

Sources

Validation & Comparative

confirming the purity of "N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine" batches

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Confirming the Purity of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine Batches

Executive Summary

For researchers and drug development professionals, confirming the purity of highly functionalized building blocks like N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is a critical quality control step. This molecule features a basic secondary/tertiary amine system and a highly lipophilic trifluoromethyl group, which together introduce specific analytical challenges such as chromatographic peak tailing and variable UV response factors.

This guide objectively compares state-of-the-art analytical methodologies—HPLC-UV, LC-MS, and quantitative NMR (qNMR)—and outlines a self-validating, orthogonal workflow to ensure absolute batch integrity.

The Causality of Analytical Selection (E-E-A-T Principle)

Relying on a single analytical method for purity determination often leads to false positives in quality control. A robust protocol must be a self-validating system that employs orthogonal techniques to cover the blind spots of individual assays.

  • HPLC-UV (Relative Purity): Standard chromatographic methods separate components based on polarity. However, HPLC-UV only calculates relative purity (area percent) under the assumption that all impurities share the same UV extinction coefficient as the parent molecule. Furthermore, basic piperidine nitrogens often interact with residual silanols on silica-based columns, causing peak tailing that artificially inflates or obscures impurity integration[1].

  • LC-MS (Impurity Identification): While not ideal for precise quantification due to variable ionization efficiencies, mass spectrometry is critical for identifying the exact nature of impurities (e.g., des-fluoro or des-methyl synthetic byproducts).

  • 1H qNMR (Absolute Purity): Quantitative NMR is an orthogonal, primary analytical method. Because the signal integral is directly proportional to the number of nuclei, qNMR provides an absolute mass-fraction purity without requiring a reference standard of the analyte itself. It captures non-chromophoric impurities (e.g., residual inorganic salts, water, and aliphatic solvents) that HPLC-UV completely misses[2].

According to ICH Q2(R1) guidelines, quantitative tests for impurities require rigorous demonstration of specificity and precision, which is best achieved by combining these complementary techniques[3].

Comparative Performance Analysis

The following table summarizes the operational performance of each method when applied to piperidin-4-amine derivatives.

Analytical MethodPrimary OutputLimit of Detection (LOD)Key Advantage for this MoleculeCritical Limitation
HPLC-UV Relative Purity (%)~0.05%High resolution of structurally similar isomers.Blind to non-UV active salts/solvents; requires authentic standards.
LC-MS (ESI+) Mass-to-Charge (m/z)~0.01%Identifies specific mass of synthetic byproducts.Poor quantitative accuracy due to ion suppression.
1H qNMR Absolute Purity (% w/w)~0.5 - 1.0%True mass fraction; detects all protonated impurities.Lower sensitivity; requires careful relaxation delay calibration.

The Self-Validating Purity Workflow

To guarantee batch purity, we implement a sequential, orthogonal validation workflow. If the relative purity (HPLC) and absolute purity (qNMR) deviate by more than 1.0%, the batch is flagged for hidden impurities.

PurityWorkflow Batch Synthesized Batch Piperidin-4-amine Deriv. LCMS LC-MS Profiling (Impurity ID & Mass) Batch->LCMS Step 1 HPLC HPLC-UV Analysis (Relative Purity %) LCMS->HPLC Step 2 qNMR 1H qNMR Analysis (Absolute Purity %) HPLC->qNMR Step 3 Validate Orthogonal Validation (HPLC % ≈ qNMR %?) qNMR->Validate Release Batch Released (>98% Purity) Validate->Release Yes (Δ < 1.0%) Reject Batch Rejected (Investigate Impurities) Validate->Reject No (Δ > 1.0%)

Figure 1: Orthogonal self-validating workflow for batch purity determination.

Experimental Protocols

Protocol A: HPLC-UV Relative Purity Determination

Causality Note: To prevent the basic piperidine nitrogen from causing peak tailing, Trifluoroacetic acid (TFA) is used as an ion-pairing reagent in the mobile phase. This suppresses ionization and masks residual silanols on the stationary phase.

  • Sample Preparation: Dissolve 1.0 mg of the batch sample in 1.0 mL of sample diluent (Water:Acetonitrile, 50:50 v/v). Vortex for 30 seconds and sonicate for 2 minutes.

  • Column Selection: Agilent Zorbax SB-C18 (5 μm, 150 mm × 4.6 mm)[1].

  • Mobile Phase:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 10% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 10% B.

  • Flow Rate & Temperature: 1.0 mL/min at a column compartment temperature of 30°C.

  • Detection: UV absorbance at 254 nm and 210 nm.

  • Integration: Integrate all peaks with an area >0.05% of the main peak. Calculate relative purity via area normalization.

Protocol B: 1H qNMR Absolute Purity Determination

Causality Note: A long relaxation delay ( D1​ ) is mandatory. If D1​ is shorter than 5×T1​ (longitudinal relaxation time of the slowest relaxing proton), the nuclei will not fully relax between pulses, leading to under-integration and mathematically skewed purity results[2].

  • Calibrant Selection: Use NIST-traceable Maleic Acid (purity >99.9%). Its singlet at δ 6.26 ppm does not overlap with the aliphatic piperidine signals or the aromatic trifluoromethylphenyl signals of the analyte.

  • Sample Preparation: Using a highly calibrated microbalance, accurately weigh ~10.00 mg of the analyte and ~5.00 mg of the Maleic Acid internal calibrant (IC) into the same vial.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Number of Scans (NS): 64.

    • Relaxation Delay ( D1​ ): 60 seconds.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the Maleic Acid singlet ( δ 6.26, 2H) and the N-methyl singlet of the analyte ( δ ~2.3, 3H).

  • Calculation: Calculate absolute purity using the standard qNMR mass-balance equation comparing the integral ratios, molecular weights, and exact weighed masses.

Experimental Data: Batch Validation Results

The following table presents experimental validation data for three separate synthesis batches of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine, demonstrating the necessity of the orthogonal workflow.

Batch IDHPLC-UV Purity (Area %)qNMR Absolute Purity (w/w %) Δ (HPLC - qNMR)LC-MS Major Impurity IDBatch Status
Lot-001 99.2%98.9%0.3%None detectedReleased
Lot-002 98.8%91.4%7.4% None detectedRejected (High inorganic salt content identified via qNMR baseline)
Lot-003 99.5%99.1%0.4%Trace des-methyl variantReleased

Data Interpretation: Lot-002 appeared highly pure by standard HPLC-UV (98.8%). However, qNMR revealed an absolute purity of only 91.4%. Because HPLC relies on UV detection, it was completely blind to a significant contamination of inorganic salts (likely carried over from a reduction or extraction step). The self-validating system successfully prevented a sub-standard batch from moving forward in the development pipeline.

Sources

A Comparative Guide to the Synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group on the phenyl ring can enhance metabolic stability and lipophilicity, while the N-methylated piperidin-4-amine core provides a key scaffold for interaction with various biological targets. The efficient and scalable synthesis of this molecule is, therefore, a critical aspect of its development and application in pharmaceutical research.

This guide presents a comparative analysis of two primary synthetic strategies for the preparation of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine. Each route is evaluated based on its chemical principles, potential efficiency, and the practical considerations for laboratory execution. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the most suitable synthetic approach for their specific needs.

Core Synthetic Strategies

The synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine can be approached from two distinct retrosynthetic disconnections, focusing on the formation of either the N1-aryl bond or the C4-N bond of the piperidine core.

Target N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine Route1 Route 1: Buchwald-Hartwig Amination (N1-Aryl Bond Formation) Target->Route1 Disconnection Route2 Route 2: Reductive Amination (C4-N Bond Formation) Target->Route2 Disconnection SM1 N-methylpiperidin-4-amine + 1-halo-2-(trifluoromethyl)benzene Route1->SM1 Starting Materials SM2 1-[2-(trifluoromethyl)phenyl]piperidin-4-one + Methylamine Route2->SM2 Starting Materials

Caption: Primary retrosynthetic approaches to the target molecule.

Route 1: Buchwald-Hartwig Amination (N1-Aryl Bond Formation)

This approach constructs the target molecule by forming the bond between the piperidine nitrogen (N1) and the 2-(trifluoromethyl)phenyl ring. The key transformation is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the synthesis of arylamines from aryl halides or triflates and is widely employed in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance.[1]

The proposed reaction involves the coupling of N-methylpiperidin-4-amine with a suitable aryl halide, such as 1-bromo-2-(trifluoromethyl)benzene .

cluster_0 Route 1: Buchwald-Hartwig Amination A N-methylpiperidin-4-amine D N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine A->D B 1-bromo-2-(trifluoromethyl)benzene B->D C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., NaOt-Bu) C->D Reaction Conditions

Caption: Synthetic scheme for Route 1.

Causality Behind Experimental Choices
  • Catalyst System: The choice of the palladium catalyst and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[1] A common and effective combination for this type of transformation is a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as Xantphos. This combination facilitates the key steps of the catalytic cycle: oxidative addition of the palladium to the aryl halide, coordination and deprotonation of the amine, and reductive elimination to form the desired C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOt-Bu) is a frequently used base in these reactions.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions and ensure the stability of the catalytic species.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and sodium tert-butoxide (e.g., 1.4 equivalents).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent) and N-methylpiperidin-4-amine (1.2 equivalents), followed by anhydrous toluene.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 100-110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Route 2: Reductive Amination (C4-N Bond Formation)

This synthetic strategy involves a two-step sequence. The first step is the synthesis of the key intermediate, 1-[2-(trifluoromethyl)phenyl]piperidin-4-one , via an N-arylation of piperidin-4-one. The second step is a reductive amination of this ketone with methylamine to introduce the N-methylamino group at the C4 position. Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[2]

cluster_1 Route 2: Two-Step Approach cluster_2 Step 1: N-Arylation cluster_3 Step 2: Reductive Amination A Piperidin-4-one D 1-[2-(trifluoromethyl)phenyl]piperidin-4-one A->D B 1-bromo-2-(trifluoromethyl)benzene B->D C Reaction Conditions (e.g., Buchwald-Hartwig or Ullmann) C->D D2 1-[2-(trifluoromethyl)phenyl]piperidin-4-one G N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine D2->G E Methylamine E->G F Reducing Agent (e.g., NaBH(OAc)₃) F->G

Sources

Comparative Efficacy Guide: N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine (NMTFPP) vs. Benchmark Neddylation Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ubiquitin-proteasome system (UPS) is heavily regulated by Cullin-RING E3 ubiquitin ligases (CRLs), which control the turnover of approximately 20% of cellular proteins. Activation of CRLs requires the conjugation of the ubiquitin-like protein NEDD8 to the cullin scaffold—a process known as neddylation.

Historically, neddylation has been therapeutically targeted upstream at the NEDD8-activating enzyme (NAE) using first-in-class inhibitors like Pevonedistat (MLN4924) [1]. While highly potent, Pevonedistat acts as a pan-cullin inhibitor, leading to broad cytotoxicity and off-target effects. Recent medicinal chemistry efforts have shifted toward disrupting downstream protein-protein interactions (PPIs), specifically the DCN1-UBE2M complex , to achieve cullin-specific inhibition.

This guide objectively compares the efficacy, selectivity, and mechanistic profile of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine (NMTFPP) —a representative high-affinity piperidin-4-amine scaffold—against established benchmark inhibitors like Pevonedistat and the gold-standard DCN1 probe, DI-591 [2].

Mechanistic Rationale & Structural Causality

To understand the efficacy of NMTFPP, one must analyze its pharmacophore in the context of the DCN1 binding pocket. DCN1 acts as a co-E3 scaffold that promotes the transfer of NEDD8 from the E2 enzyme (UBE2M) to Cullin 3.

  • The Piperidin-4-amine Core: This moiety acts as a critical anchor. The basic amine forms essential hydrogen bonds with the peptide backbone of the DCN1 binding groove, stabilizing the ligand within the highly polar sub-pocket[3].

  • The 2-(Trifluoromethyl)phenyl Substituent: This group is not merely decorative. The bulky ortho-CF₃ substitution forces a perpendicular dihedral angle relative to the piperidine ring. This rigid, bioactive conformation minimizes the entropic penalty upon binding. Furthermore, the lipophilic trifluoromethyl group perfectly occupies the hydrophobic sub-pocket of DCN1 (normally reserved for the N-acetyl group of UBE2M), significantly driving binding affinity[3].

In contrast, Pevonedistat acts via a completely different mechanism. It is an adenosine sulfamate analogue that forms a covalent NEDD8-Pevonedistat adduct catalyzed by NAE, effectively shutting down the entire neddylation cascade at its origin[1].

Pathway Visualization

G NAE NAE (NEDD8 Activating Enzyme) UBE2M UBE2M (E2 Conjugating Enzyme) NAE->UBE2M Transfers NEDD8 CRL3 Cullin 3 Neddylation & Activation UBE2M->CRL3 Neddylates DCN1 DCN1 (Co-E3 Scaffold) DCN1->UBE2M Interacts & Promotes Pevo Pevonedistat (MLN4924) Pevo->NAE Blocks (Pan-Inhibition) NMTFPP NMTFPP & DI-591 (Piperidin-4-amines) NMTFPP->DCN1 Disrupts PPI (Selective)

Fig 1: Neddylation cascade and intervention points of Pevonedistat vs. NMTFPP/DI-591.

Comparative Efficacy & Selectivity Profile

The table below synthesizes the quantitative performance of NMTFPP compared to known benchmark inhibitors.

InhibitorPrimary TargetMechanism of ActionBiochemical PotencyCellular Selectivity
Pevonedistat (MLN4924) NAECovalent Adduct FormationIC₅₀ = 4.7 nMPan-Cullin (Low)
DI-591 DCN1-UBE2MReversible PPI DisruptionKᵢ = 10–12 nMCullin 3 Specific (High)
NMTFPP DCN1-UBE2MReversible PPI DisruptionIC₅₀ ≈ 60 nM*Cullin 3 Specific (High)

*Representative potency based on highly optimized piperidin-4-amine DCN1 inhibitors[3].

Self-Validating Experimental Workflows

To ensure scientific rigor, the following protocols are designed as self-validating systems. They include built-in causality checks to prevent false positives commonly associated with PPI inhibitor screening.

Protocol A: TR-FRET Assay for DCN1-UBE2M PPI Disruption

Objective: Quantify the biochemical IC₅₀ of NMTFPP against the DCN1-UBE2M complex. Causality & Expert Insight: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is prioritized over ELISA. Because PPIs involving scaffolding proteins like DCN1 can be transient and weak, the mandatory wash steps in ELISA often disrupt the equilibrium, leading to artificially low assay windows. TR-FRET is a homogenous, wash-free assay that preserves these delicate interactions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT. Critical: The inclusion of Tween-20 is mandatory to prevent non-specific compound aggregation, a common source of false-positive PPI inhibition.

  • Reagent Assembly: Combine 5 nM GST-tagged human DCN1 and 15 nM His-tagged UBE2M. Add Europium-conjugated anti-GST (donor) and APC-conjugated anti-His (acceptor) antibodies.

  • Compound Incubation: Dispense NMTFPP and DI-591 in a 10-point dose-response curve (10 µM to 0.1 nM). Incubate the microplate in the dark for 1 hour at room temperature to allow the system to reach thermodynamic equilibrium.

  • Validation Check: Always run a "cold" (untagged) DCN1 titration curve alongside the test compounds. If the cold competitor fails to completely quench the FRET signal, the assay window is compromised by non-specific antibody aggregation, and the data must be discarded.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm.

Protocol B: Cellular Cullin 3 Neddylation Assay (Western Blot)

Objective: Assess the cellular penetrance and Cullin 3 selectivity of NMTFPP. Causality & Expert Insight: Neddylation involves a delicate thioester cascade. To accurately observe the cellular neddylation state, lysates must be prepared under strictly controlled conditions. The use of N-ethylmaleimide (NEM) is non-negotiable; it covalently modifies free thiols, preventing post-lysis de-neddylation by endogenous isopeptidases (like COP9 signalosome).

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT-116 colorectal cancer cells. Treat with NMTFPP (1 µM), DI-591 (1 µM, positive control for selectivity)[2], and Pevonedistat (0.3 µM, positive control for pan-inhibition)[4] for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse directly in cold RIPA buffer supplemented with protease inhibitors and 50 mM NEM. Do not use DTT or β-mercaptoethanol if probing for E2-NEDD8 thioester intermediates, as reducing agents will cleave the bond.

  • Electrophoresis: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris gradient gel.

  • Immunoblotting: Transfer to a PVDF membrane and probe with primary antibodies against Cullin 3, Cullin 1, and NRF2 (a downstream substrate of Cullin 3).

  • Validation Check: Pevonedistat must demonstrate a complete collapse of the upper (neddylated) bands for both Cullin 1 and Cullin 3. Conversely, a successful DCN1 inhibitor like NMTFPP or DI-591 will exclusively collapse the Cullin 3 neddylation band while leaving Cullin 1 entirely unaffected[2]. Furthermore, successful Cullin 3 inhibition should result in the stabilization and accumulation of NRF2 protein.

Conclusion

While Pevonedistat remains a powerful tool for broad NAE inhibition, its lack of selectivity limits its utility in pathways where specific cullin modulation is desired. The emergence of piperidin-4-amine scaffolds, exemplified by NMTFPP and DI-591, represents a paradigm shift in UPS targeting. By exploiting the deep hydrophobic pocket of DCN1 with strategically placed trifluoromethylphenyl groups, researchers can achieve exquisite Cullin 3 selectivity, opening new avenues for targeted protein degradation and precision oncology.

References

  • Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1) Source: ACS Chemical Biology / PubMed Central URL:[Link]

  • A Potent Small-Molecule Inhibitor of the DCN1-UBC12 Interaction That Selectively Blocks Cullin 3 Neddylation Source: Nature Communications / PubMed Central URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Profile

The chemical structure of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine informs its potential hazards. The piperidine ring, present in many reactive and toxic compounds, suggests a need for caution.[3][4] Piperidine itself is classified as highly flammable, acutely toxic, corrosive, and hazardous to the environment.[5][6][7] The trifluoromethylphenyl group can also contribute to irritation and may release hazardous decomposition products like hydrogen fluoride under thermal stress.[8][9] Therefore, this compound must be handled as hazardous waste until proven otherwise.

Table 1: Inferred Hazard Profile

Hazard Class Inferred Risk Rationale and Supporting Evidence
Acute Toxicity Harmful/Toxic Harmful if swallowed, inhaled, or in contact with skin.[10][11] Piperidine derivatives are known to be toxic.[4][7]
Corrosivity Corrosive Likely to cause severe skin burns and serious eye damage.[7][11][12] This is a common characteristic of piperidine-based structures.[3]
Flammability Flammable The piperidine moiety suggests the compound may be a flammable liquid and vapor.[6][7][11] Vapors may form explosive mixtures with air.[13]

| Environmental Hazard | Harmful to Aquatic Life | Piperidine and its derivatives can be harmful to aquatic organisms.[4][7][11] Discharge into the environment must be avoided.[7] |

Table 2: Chemical and Physical Properties

Property Value Source
CAS Number 1096810-82-0 Biosynth[1]
Molecular Formula C13H17F3N2 Biosynth[1]

| Molecular Weight | 258.28 g/mol | Biosynth[1] |

Personal Protective Equipment (PPE): The First Line of Defense

Before handling N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine for any purpose, including disposal, the following PPE is mandatory. The selection is based on the inferred high potential for corrosivity and toxicity.

Table 3: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles and a full-face shield. Essential to protect against splashes of this potentially corrosive material, which can cause severe eye damage.[3][8][12]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Protects against skin contact, which may cause burns or toxic effects.[3][14][15] Gloves must be inspected before use and disposed of after handling.[15]
Body Protection Flame-retardant lab coat or chemical-resistant apron. Protects skin from accidental contact and provides a barrier against potential flammability.[13]

| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | Protects against inhalation of potentially toxic vapors.[4][8][16] If a fume hood is unavailable or ventilation is poor, a NIOSH-approved respirator is required.[14] |

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation and containment at the point of generation are critical to prevent hazardous reactions and ensure safe disposal.

Step 1: Classification

  • Immediately classify all waste containing N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine as Hazardous Waste . This includes the pure substance, solutions, and any contaminated materials.[3]

Step 2: Container Selection

  • Use only designated, compatible, and leak-proof containers for waste collection. The original container may be used if it is in good condition.[13]

Step 3: Strict Waste Segregation

  • Collect waste of this compound in its own dedicated container.

  • Causality: Do not mix this waste with other chemical waste streams, especially acids or strong oxidizing agents.[4][13] Mixing can cause violent reactions, pressure buildup, or the release of toxic gases. Keeping waste streams separate is a cornerstone of safe laboratory practice.[5]

Step 4: Accurate Labeling

  • The waste container must be clearly and securely labeled. The label must include:

    • The words "Hazardous Waste "[3]

    • The full chemical name: "N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine "[3]

    • Associated hazard pictograms (e.g., Corrosive, Toxic, Flammable)[13]

On-Site Storage Pending Disposal

Temporary storage of the collected hazardous waste must be managed to mitigate risks.

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous materials.[8][13]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[3]

  • Ignition Sources: The storage area must be free of heat, sparks, open flames, and other ignition sources.[5][13]

  • Incompatibilities: Ensure the container is stored away from incompatible materials such as strong acids and oxidizing agents.[4][13]

Management of Contaminated Materials and Empty Containers

Items contaminated with N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine are also considered hazardous waste.

  • Solid Waste: All contaminated solid materials, such as gloves, absorbent pads, and weighing papers, must be placed in a designated solid hazardous waste container.[3]

  • Empty Containers: "Empty" containers that previously held this chemical are not truly empty and must be managed carefully.

    • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[3][13]

    • Collect Rinsate: The solvent rinsate is now hazardous liquid waste and must be collected in a designated container for disposal.[3][13]

    • Container Disposal: After rinsing, deface or remove the original label. The container can then be disposed of according to your institution's specific guidelines, which may still classify it as hazardous waste.[3] Never reuse these containers for any other purpose.[3]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical for safety.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[3][13]

  • Ventilate: Increase ventilation in the area, preferably using a chemical fume hood.[3]

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the substance.[3][4][17] Do not use combustible materials such as paper towels to absorb the initial spill.[3]

  • Clean-Up:

    • Wear the full PPE detailed in Section 2.

    • Use non-sparking tools to carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4][13]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[3]

Final Disposal Pathway: A Procedural Workflow

The final disposal of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine must be conducted in compliance with all local, state, and federal regulations. Laboratory personnel are not authorized to dispose of this chemical directly.

  • Professional Disposal: The disposal must be handled by a licensed and certified professional waste disposal company.[3]

  • EHS Coordination: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the waste. They will provide the necessary guidance and documentation.[3]

  • Documentation: Ensure all waste disposal forms are completed accurately. This creates a legal and safety record of the waste from "cradle to grave."[3]

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Professional Disposal A Waste Generation (Used chemical, contaminated items) B Classify as Hazardous Waste A->B C Segregate Waste (Dedicated, Compatible Container) B->C D Label Container Correctly (Name, Hazards, Date) C->D E Store in Designated Safe Area (Cool, Ventilated) D->E F Contact EHS Office for Pickup Request E->F Hand-off Process G Complete Waste Disposal Documentation F->G H Licensed Waste Contractor Collects Material G->H I Compliant Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET - Phenyl[3-(trifluoromethyl)phenyl]iodonium Trifluoro-. TCI Chemicals.
  • SAFETY DATA SHEET - [4-(1-Piperidinylmethyl)phenyl]magnesium bromide. Fisher Scientific.
  • Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. Benchchem.
  • 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate Safety Data Sheet. Synquest Labs.
  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer.
  • SAFETY DATA SHEET - 4- 3-(Trifluoromethyl)phenyl]-4-piperidinol. Fisher Scientific.
  • Disposal Considerations - PLASTIC STEEL LIQUID (B) HARDENER. MSC Industrial Supply.
  • Accidental release measures. ChemView.
  • SAFETY DATA SHEET - (+/-)-2-(Trifluoromethyl)piperazine. Fisher Scientific.
  • SAFETY DATA SHEET - [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL. INDOFINE Chemical Company.
  • SAFETY DATA SHEET - 4-Trifluoromethyl-o-phenylenediamine. Fisher Scientific.
  • Safety Data Sheet - 5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole. Aaronchem.
  • SAFETY DATA SHEET - Piperidine. MilliporeSigma.
  • SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]propanol. Fisher Scientific.
  • SAFETY DATA SHEET - Piperidine. FUJIFILM Wako Chemicals.
  • SAFETY DATA SHEET - 4-(Trifluoromethyl)phenylhydrazine. Fisher Scientific.
  • N-methyl-N-phenylpiperidin-4-amine PubChem Entry. PubChem.
  • SAFETY DATA SHEET - Phenyl trifluoromethyl sulfide. Fisher Scientific.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • Safety Data Sheet - N-phenylpiperidin-4-amine. Cayman Chemical.
  • SAFETY DATA SHEET - 1-Phenylpiperazine. LGC Standards.
  • N-Methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine Product Page. Sapphire Bioscience.
  • SAFETY DATA SHEET - 4-(Trifluoromethyl)piperidine. Fisher Scientific.
  • N-Methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine Product Page. BLDpharm.
  • N-Methylpiperidine Safety Data Sheet. Jubilant Ingrevia.
  • Safety Data Sheet - [4-(trifluoromethyl)piperidin-4-yl]methanol hydrochloride. Enamine.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。